Tetraethylammonium benzoate
Description
Overview of Quaternary Ammonium (B1175870) Cations in Organic and Inorganic Systems
Quaternary ammonium cations, often referred to as "quats," are polyatomic ions with the general structure [NR₄]⁺, where R represents an alkyl or aryl group. wikipedia.orgresearchgate.net A key feature that distinguishes them from primary, secondary, or tertiary ammonium ions is their permanent positive charge, which is independent of the pH of the solution. wikipedia.orgnoaa.gov This permanent charge is a result of the central nitrogen atom being bonded to four carbon atoms, leaving no lone pair of electrons. researchgate.net
These cations are integral components of quaternary ammonium salts, which are formed by pairing the cation with an anion. wikipedia.org In chemical synthesis, they are widely recognized for their function as phase-transfer catalysts (PTCs). wikipedia.orgeasytop.co.iljetir.org PTCs facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. noaa.govjetir.org The quaternary ammonium cation encapsulates the anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. theaic.org This mechanism accelerates reaction rates and allows for milder reaction conditions, making it a cornerstone of green chemistry. jetir.orgtheaic.org
Beyond their catalytic role, quaternary ammonium compounds are utilized in a variety of applications, including as disinfectants, surfactants, fabric softeners, and antistatic agents. wikipedia.orgnoaa.goveasytop.co.il Their stability towards most electrophiles, oxidants, acids, and nucleophiles makes them robust components in diverse chemical environments. wikipedia.org
Significance of Benzoate (B1203000) Anions in Chemical Reactivity and Catalysis
The benzoate anion, C₆H₅COO⁻, is the conjugate base of benzoic acid and plays a crucial role in various chemical processes. Its reactivity and ability to be chemically modified make it a significant component in catalysis and materials science. Research has shown that intercalating benzoate anions into the structure of layered double hydroxides (LDHs) can significantly enhance their catalytic activity and stability for applications like electrochemical water oxidation. researchgate.netacs.orgrsc.org The presence of the benzoate anion can expand the interlayer spacing of these materials, which improves mass transportation and provides a more stable structure. researchgate.netacs.org
Positioning Tetraethylammonium (B1195904) Benzoate within the Landscape of Advanced Functional Materials and Reagents
Tetraethylammonium benzoate, with the chemical formula C₁₅H₂₅NO₂, is a quaternary ammonium salt that combines the tetraethylammonium cation ([N(C₂H₅)₄]⁺) with the benzoate anion (C₆H₅COO⁻). nih.govscbt.com This compound is a crystalline solid soluble in water. sigmaaldrich.comchemicalbook.com Its structure positions it as a highly effective reagent in several fields of chemical research, primarily leveraging the properties of its constituent ions.
Its most prominent application is as a phase-transfer catalyst in organic synthesis. core.ac.uknih.gov The lipophilic nature of the tetraethylammonium cation allows it to be soluble in organic solvents, enabling the transport of the benzoate anion or other reactive anions into the organic phase to facilitate reactions. smolecule.com This catalytic activity is valuable in numerous transformations.
In materials science, this compound is used in the synthesis and modification of polymers and other advanced materials. smolecule.com It can act as a supporting electrolyte in electrochemical studies due to its ionic nature. smolecule.com Furthermore, derivatives of this compound have been developed as highly specialized organocatalysts. For instance, Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) has been demonstrated as an efficient, bifunctional organocatalyst for the green synthesis of 4H-pyrans using solvent-free ball-milling techniques. tandfonline.com Similarly, Tetraethylammonium 2-(hydroxycarbamoyl)benzoate (TEAHCB) is an effective bifunctional catalyst for the cyanosilylation of carbonyl compounds. sciforum.net These applications underscore the compound's role as a versatile building block and functional material in modern chemistry.
Chemical and Physical Properties of this compound
The following table summarizes key chemical and physical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | tetraethylazanium;benzoate | nih.gov |
| CAS Number | 16909-22-1 | nih.govsigmaaldrich.com |
| Molecular Formula | C₁₅H₂₅NO₂ | nih.govchemicalbook.com |
| Molecular Weight | 251.36 g/mol | nih.govsigmaaldrich.com |
| Appearance | Crystals | sigmaaldrich.com |
| Water Solubility | 963 g/L at 20°C | chemicalbook.com |
| Boiling Point | 170°C | chemicalbook.com |
| Density | 1.132 g/cm³ at 20°C | chemicalbook.com |
Selected Research Findings on this compound and Its Derivatives
The utility of this compound is highlighted by specific research findings, particularly in catalysis.
| Application Area | Derivative/System | Research Finding | Reference |
| Organocatalysis | Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) | Functions as a bifunctional organocatalyst for the efficient, solvent-free synthesis of 4H-pyrans via ball milling, achieving high yields in short reaction times with low catalyst loading (2 mol%). | tandfonline.com |
| Cyanosilylation | Tetraethylammonium 2-(hydroxycarbamoyl)benzoate (TEAHCB) | Efficiently catalyzes the cyanosilylation of various carbonyl compounds with very low catalyst loading (0.2 mol%). | sciforum.net |
| Phase-Transfer Catalysis | Tetraethylammonium bromide (TEABr) | Demonstrates catalytic activity in phenol (B47542) alkylation reactions, with its effectiveness being part of a series of tetraalkylammonium halides studied to understand PTC mechanisms. | core.ac.uk |
| Ionic Liquids | Carboxylate Tetraethylammonium Salts | Derivatives of tetraethylammonium carboxylates, including benzoates, have been synthesized and characterized as ionic liquids, showing high thermal stability and conductivity. | anjs.edu.iqrdd.edu.iq |
| Crystal Engineering | Tetraethylammonium 2-[bis(4-hydroxyphenyl)methyl]benzoate | The crystal structure reveals extensive hydrogen bonding between the benzoate anions, forming columns, with the tetraethylammonium cations situated between them. | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
tetraethylazanium;benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C7H6O2/c1-5-9(6-2,7-3)8-4;8-7(9)6-4-2-1-3-5-6/h5-8H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFIGXMZHITUAZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C1=CC=C(C=C1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066132 | |
| Record name | Tetraethylammonium benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16909-22-1 | |
| Record name | Tetraethylammonium benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanaminium, N,N,N-triethyl-, benzoate (1:1) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-triethyl-, benzoate (1:1) | |
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| Record name | Tetraethylammonium benzoate | |
| Source | EPA DSSTox | |
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| Record name | Tetraethylammonium benzoate | |
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Synthetic Methodologies and Mechanistic Investigations of Tetraethylammonium Benzoate
Conventional Synthesis Routes
The primary methods for synthesizing tetraethylammonium (B1195904) benzoate (B1203000) involve straightforward acid-base chemistry or catalyzed reactions in multiphase systems. These approaches are favored for their efficiency and adaptability to various laboratory and industrial scales.
Neutralization of Tetraethylammonium Hydroxide (B78521) with Benzoic Acid
A direct and common method for the preparation of tetraethylammonium benzoate is the neutralization reaction between tetraethylammonium hydroxide and benzoic acid. smolecule.com This acid-base reaction yields this compound and water as the byproduct. The process is typically carried out by reacting tetraethylammonium hydroxide with benzoic acid, often in a solvent to facilitate the reaction. nih.govrdd.edu.iq
The efficiency and outcome of the neutralization reaction are influenced by several key parameters, including the choice of solvent, reaction temperature, and the concentration of the reactants. For analogous syntheses of other quaternary ammonium (B1175870) salts, specific conditions have been optimized to enhance yield and purity. For instance, in the synthesis of tetrabutylammonium (B224687) benzoate, a similar quaternary ammonium salt, methanol (B129727) is used as a solvent to prevent side reactions and improve the solubility of the reactants. The reaction is typically conducted at room temperature (25–30°C). A study on the synthesis of various tetraethylammonium carboxylate salts involved stirring the reactants at room temperature for three hours, followed by leaving the mixture at 37°C for 48 hours to ensure completion. rdd.edu.iq
The molar ratio of the reactants is also a critical factor. A 1:1 stoichiometric ratio between the tetraethylammonium hydroxide and benzoic acid is crucial for complete neutralization, ensuring that neither reactant is in excess, which could complicate the purification process.
Strategies to improve the yield and purity of the final product are integral to the synthetic process. After the reaction, the product is often isolated by evaporating the solvent. tandfonline.com Subsequent purification steps are then employed to remove any unreacted starting materials or byproducts.
For similar quaternary ammonium salts like tetrabutylammonium benzoate, recrystallization is a common method for purification, leading to yields between 78–85%. Another technique involves triturating the crude product with a solvent like diethyl ether to induce crystallization, followed by filtration and vacuum drying to remove residual solvents. Washing the final salt with a suitable solvent, such as methanol, can also help in removing impurities. rdd.edu.iq The purity of the final product is often verified using analytical techniques like FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy. anjs.edu.iqresearchgate.net
A comparative look at different synthetic methods for tetrabutylammonium benzoate reveals variations in yield and purity, as shown in the table below.
| Method | Reagents | Conditions | Yield | Purity |
| Neutralization | TBAH, Benzoic Acid | 25–30°C, 1 hour | 78–85% | 85–90% |
| Metathesis | TBAB, Sodium Benzoate | 25°C, 4 hours | 70–75% | 80–85% |
| Ion Exchange | Silver Oxide, Benzoic Acid | 0–5°C, 1 hour | 80–88% | ≥95% |
| Data for Tetrabutylammonium Benzoate, a related compound. |
Phase-Transfer Catalysis in this compound Formation
This compound itself is recognized as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. smolecule.com Its synthesis can also be achieved through processes that utilize phase-transfer catalysis principles. In such a system, a quaternary ammonium salt is used to shuttle a reactant anion from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.orgslideshare.net
The efficiency of phase-transfer catalysis hinges on the process of interfacial ion exchange. cambridge.org In this mechanism, the quaternary ammonium cation (Q⁺) from the catalyst forms an ion pair with the reactant anion (Y⁻) in the aqueous phase. This lipophilic ion pair (Q⁺Y⁻) then migrates across the interface into the organic phase. cambridge.orgdtu.dk In the organic phase, the reactant anion is more reactive and can readily react with the organic substrate.
The structure of the phase-transfer catalyst, specifically the length of the alkyl chains on the quaternary ammonium cation, plays a significant role. Catalysts with shorter alkyl chains may not partition well into the organic phase, limiting the rate of transfer. operachem.com Conversely, catalysts with longer alkyl chains are more lipophilic and facilitate efficient transfer. operachem.com The continuous transfer of anions into the organic phase, their subsequent reaction, and the regeneration of the catalyst create a catalytic cycle that drives the reaction to completion. cambridge.org This process avoids the need for harsh conditions or expensive, and often hazardous, solvents. wikipedia.org
The choice of solvent system is a critical factor that can significantly influence the rate and yield of product formation in phase-transfer catalyzed reactions. magtech.com.cn The organic solvent can affect the intrinsic reaction rate; polar, aprotic solvents are known to activate the anion, making it more nucleophilic. operachem.com Commonly used solvents in phase-transfer catalysis include dichloromethane, toluene (B28343), hexane, and heptane. operachem.com
Reflux Methods for this compound Production
The production of this compound can be accomplished through several established synthetic methods, including reflux techniques. One common approach involves heating tetraethylammonium salts with benzoic acid under reflux conditions. This method facilitates the formation of the desired quaternary ammonium salt. The reaction is typically carried out at temperatures ranging from 80 to 100°C. Another route is the direct neutralization of tetraethylammonium hydroxide with benzoic acid, which yields this compound and water.
Advanced Synthetic Approaches and Derivatizations
Recent research has expanded beyond simple synthesis to focus on creating functionalized this compound derivatives, particularly for applications as ionic liquids and organocatalysts.
A notable advanced approach involves the synthesis of a series of carboxylate tetraethylammonium salts designed to function as ionic liquids. anjs.edu.iqresearchgate.netconsensus.apprdd.edu.iq A general two-step procedure has been reported for this purpose. rdd.edu.iq The first step involves the preparation of amic acids by reacting various amines with acid anhydrides in tetrahydrofuran (B95107) (THF) at room temperature. rdd.edu.iq In the second step, the resulting amic acid undergoes an acid-base reaction with a 35% solution of tetraethylammonium hydroxide in methanol. rdd.edu.iq The mixture is stirred at room temperature for three hours and then maintained at 37°C for 48 hours to yield the final tetraethylammonium salt. rdd.edu.iq This methodology has been successfully used to synthesize several organic ammonium salts, including 2-((4-carbamoylphenyl)carbamoyl)benzoate tetraethylammonium and other analogues, which exhibit the characteristics of ionic liquids. anjs.edu.iqresearchgate.netrdd.edu.iq
The novel this compound analogues have been characterized using various spectroscopic and thermal analysis techniques to confirm their structures and evaluate their properties as ionic liquids. anjs.edu.iqresearchgate.net
Spectroscopic Analysis: Fourier-transform infrared (FTIR) spectroscopy confirms the presence of key functional groups. For the synthesized salts (designated B1-B4), characteristic stretching bands for the carboxylate (C=O) group appear in the range of 1690-1700 cm⁻¹. rdd.edu.iq Nuclear Magnetic Resonance (NMR) spectroscopy provides further structural confirmation. Both ¹H-NMR and ¹³C-NMR spectra clearly show the peaks corresponding to the tetraethylammonium cation at approximately δ 1.12 ppm and 3.11 ppm in ¹H-NMR, and δ 7.7 ppm and 51.8 ppm in ¹³C-NMR. rdd.edu.iq
Thermal Analysis: The thermal stability of these salts, a crucial property for ionic liquids, was investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netrdd.edu.iq The results indicate that the functionalized ionic compounds possess excellent thermal stability, with decomposition temperatures reaching up to 593.17 K (320.02°C) and melting temperatures as high as 484.99 K (211.84°C). researchgate.net The synthesized salts were found to be thermally stable within the tested range of 25°C to 600°C. rdd.edu.iq Additionally, these salts exhibit high conductivity in aqueous solutions when compared to a standard sodium chloride solution. anjs.edu.iqresearchgate.netrdd.edu.iq
Table 1: Spectroscopic Data for Tetraethylammonium Groups in Benzoate Analogues
| Technique | Signal | Chemical Shift / Wavenumber |
|---|---|---|
| ¹H-NMR | -CH₃, -CH₂- | δ 1.12 ppm, δ 3.11 ppm |
| ¹³C-NMR | -CH₃, -CH₂- | δ 7.7 ppm, δ 51.8 ppm |
| FTIR | C=O (carboxylate) | 1690-1700 cm⁻¹ |
Data sourced from Mahmood and Shihab (2023). rdd.edu.iq
The primary synthetic pathway for producing functionalized this compound salts as ionic liquids involves a two-step process commencing with the formation of amic acids. rdd.edu.iq This method's versatility allows for the creation of a diverse range of salts by varying the initial reactants. The synthesis of four distinct salts (B1, B2, B3, B4) highlights this comparative approach:
Amic Acid Formation: Different amines are reacted with different acid anhydrides. For example, the synthesis of the amic acid precursor for 2-((4-carbamoylphenyl)carbamoyl)benzoate tetraethylammonium (B3) involves reacting the appropriate amine with trimellitic anhydride. rdd.edu.iq
Salt Formation: The resulting amic acid is then neutralized with tetraethylammonium hydroxide. rdd.edu.iq
This pathway allows for a systematic comparison of how different functional groups, introduced via the initial amine and anhydride, affect the final properties of the ionic liquid. The study by Mahmood and Shihab demonstrates that by choosing different starting materials, a series of related but distinct tetraethylammonium carboxylate salts can be produced, each with its own specific characteristics, such as melting point and yield. rdd.edu.iq For example, the synthesis of 2-((4-carbamoylphenyl)carbamoyl)benzoate tetraethylammonium (B3) resulted in a white, thick liquid with a 69% yield, while other analogues formed solids with varying melting points. rdd.edu.iq
Tetraethylammonium 2-(carbamoyl)benzoate (TEACB), a notable bifunctional organocatalyst, is prepared through an unconventional reaction pathway. iust.ac.irresearchgate.net The synthesis involves the reaction of phthalimide (B116566) with tetraethylammonium hydroxide. iust.ac.ir This process is noteworthy because the hydroxide acts as a nucleophile rather than merely a base. iust.ac.irsciforum.net The reaction leads to the formation of TEACB, which has demonstrated significant utility in various organic transformations, including the cyanosilylation of carbonyl compounds and the synthesis of 4H-pyran derivatives. iust.ac.irtandfonline.comsemanticscholar.org
The formation of the carbamoyl (B1232498) group in Tetraethylammonium 2-(carbamoyl)benzoate (TEACB) from phthalimide is the result of a specific nucleophilic ring-opening mechanism. iust.ac.ir In this process, the hydroxide ion (from tetraethylammonium hydroxide) does not act as a base to deprotonate the phthalimide. Instead, it functions as a nucleophile, attacking one of the carbonyl carbons of the imide ring. iust.ac.irsciforum.net This nucleophilic attack initiates the cleavage of one of the amide bonds in the phthalimide ring. The subsequent rearrangement and proton transfer result in the formation of the 2-(carbamoyl)benzoate anion, where one of the carbonyl groups of the original phthalimide is converted into a carboxylate group and the other remains as a primary amide (carbamoyl group). This unusual pathway efficiently transforms the cyclic imide structure into an open-chain structure bearing both a carboxylate and a carbamoyl group, which are key to the bifunctional catalytic activity of TEACB. iust.ac.irtue.nl
Preparation of Tetraethylammonium 2-(Carbamoyl)benzoate (TEACB)
Green Chemistry Principles in TEACB Synthesis (e.g., Ball Milling)
The pursuit of environmentally benign chemical processes has led to the exploration of alternative synthetic methodologies that align with the principles of green chemistry. tandfonline.comrsc.org One such approach that has gained significant traction is mechanochemistry, particularly through the use of ball milling. tandfonline.com This technique offers a solvent-free or solvent-minimized reaction environment, thereby reducing the generation of volatile organic compound (VOC) waste, a primary goal in green synthesis. tandfonline.com The synthesis and application of this compound (TEACB) and its derivatives have been effectively demonstrated using this eco-friendly method.
A notable example is the use of tetraethylammonium 2-(carbamoyl)benzoate (TEACB) as a bifunctional organocatalyst in multicomponent reactions under solvent-free ball milling conditions. tandfonline.com This method has proven to be a clean, efficient, and environmentally friendly route for the synthesis of various densely functionalized 4H-pyrans. tandfonline.comtandfonline.com The advantages of this approach include short reaction times, high to quantitative yields, low catalyst loading, and a straightforward work-up procedure, all of which are key tenets of green chemistry. tandfonline.com
The efficiency of ball milling in these syntheses can be attributed to the intimate mixing and increased contact surface area of the reactants in the solid state, which accelerates the reaction rate without the need for bulk solvents. tandfonline.com Research has demonstrated the successful synthesis of a variety of 2-amino-4H-pyran derivatives through a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and a C-H acid, catalyzed by a small amount of TEACB using a ball mill at ambient temperature. tandfonline.com
Research Findings:
Detailed studies have optimized the reaction conditions for the synthesis of 2-amino-4-(4-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile to establish the ideal parameters for the ball milling process. The optimization data highlights the superiority of the solvent-free ball milling technique over traditional solvent-based methods in terms of yield and reaction time.
Table 1: Optimization of Reaction Conditions for the Synthesis of a 2-amino-4H-benzo[g]chromene Derivative tandfonline.com
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | TEACB (2) | None (Ball Mill) | Room Temp | 15 | 95 |
| 2 | TEACB (2) | H₂O | Reflux | 120 | 70 |
| 3 | TEACB (2) | EtOH | Reflux | 120 | 65 |
| 4 | None | None (Ball Mill) | Room Temp | 120 | Trace |
This table is based on data presented in the study on the organocatalytic clean synthesis of 4H-pyrans. tandfonline.com
Following the optimization, the scope of the reaction was expanded to synthesize a range of 2-amino-5,10-dihydro-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile derivatives, showcasing the versatility of the ball milling approach with TEACB as a catalyst. The results consistently demonstrated high yields and short reaction times.
Table 2: Synthesis of 2-amino-4H-benzo[g]chromene Derivatives using Ball Milling tandfonline.com
| Product | Aldehyde | Time (min) | Yield (%) |
|---|---|---|---|
| 9a | 4-ClC₆H₄CHO | 15 | 95 |
| 9b | 4-NO₂C₆H₄CHO | 10 | 98 |
| 9c | 4-MeOC₆H₄CHO | 20 | 92 |
| 9d | C₆H₅CHO | 20 | 90 |
This table is based on data for the three-component synthesis of various derivatives presented in the research. tandfonline.com
The mechanistic pathway in these solvent-free reactions involves the initial formation of a Knoevenagel adduct between the aldehyde and malononitrile, catalyzed by the basic nature of the TEACB. This is followed by a Michael addition of the C-H acid to the adduct and subsequent cyclization to afford the final 4H-pyran derivative. The bifunctional nature of TEACB, acting as both a base and a phase-transfer catalyst in a solid-state environment, is crucial for the efficiency of the process. tandfonline.com
In essence, the application of ball milling in syntheses involving TEACB exemplifies a significant advancement in green chemistry. By eliminating the need for hazardous solvents, reducing energy consumption, and maximizing atom economy through high yields, this methodology presents a sustainable alternative to conventional synthetic routes. tandfonline.com
Catalytic Applications and Reaction Mechanisms of Tetraethylammonium Benzoate
Phase-Transfer Catalysis (PTC) in Organic Synthesis
As a phase-transfer catalyst, tetraethylammonium (B1195904) benzoate (B1203000) facilitates reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. smolecule.com This capability is crucial for many heterogeneous reaction systems in organic chemistry.
The fundamental role of tetraethylammonium benzoate in phase-transfer catalysis is to transport a reactant from one phase to another where the reaction occurs. smolecule.com The tetraethylammonium cation is lipophilic, allowing it to be soluble in organic solvents. The benzoate anion is the counterion. In a typical PTC system, for example, an aqueous phase containing a nucleophile and an organic phase containing an organic substrate, the tetraethylammonium cation can pair with the nucleophilic anion. This ion pair, being soluble in the organic phase, transports the nucleophile from the aqueous phase into the organic phase, allowing it to react with the substrate. smolecule.comcore.ac.uk This overcomes the insolubility of the reactants in different phases, which would otherwise prevent the reaction from occurring.
By transferring reactants to a single phase where they can interact, phase-transfer catalysts like this compound significantly increase reaction rates and improve product yields. smolecule.com In the organic phase, the nucleophilic anion is less solvated than in the aqueous phase, which increases its reactivity. This "naked anion" is more active and readily participates in the desired reaction, leading to faster conversions. core.ac.uk This enhanced efficiency is a key advantage of using phase-transfer catalysis in various synthetic processes. Studies on similar quaternary ammonium (B1175870) salts have demonstrated substantial rate increases over background, uncatalyzed reactions. core.ac.uk
A practical application of this catalytic method is in the synthesis of esters, such as phenyl benzoate from benzoyl chloride and phenol (B47542). acs.org In a typical procedure, an alkaline aqueous solution of phenol (as sodium phenolate) is reacted with benzoyl chloride in an organic solvent. A phase-transfer catalyst is essential to transport the phenoxide anion from the aqueous phase to the organic phase to react with the benzoyl chloride. This process minimizes the hydrolysis of the reactive benzoyl chloride in the aqueous phase, thereby increasing the yield of the desired ester, phenyl benzoate. acs.org While not its primary designated function, the catalytic cycle inherently involves the extraction of an active species from one phase into another to facilitate the reaction.
Organocatalysis and Bifunctional Catalysis
This compound and its derivatives also function as organocatalysts, which are small organic molecules that can accelerate chemical reactions. tandfonline.comsemanticscholar.org Certain derivatives have been designed as bifunctional catalysts, possessing both Lewis acidic and Lewis basic sites within the same molecule to activate multiple components of a reaction simultaneously. rsc.orgiust.ac.ir
Derivatives of this compound have proven to be effective catalysts for the cyanosilylation of various carbonyl compounds. smolecule.com This reaction involves the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes and ketones to form cyanohydrin trimethylsilyl ethers, which are valuable synthetic intermediates. researchgate.net For instance, tetraethylammonium 2-(carbamoyl)benzoate (TEACB) and tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate (TEAHCB) have been developed as highly efficient bifunctional organocatalysts for this transformation. rsc.orgresearchgate.net These catalysts can achieve high yields in short reaction times under mild, solvent-free conditions. semanticscholar.org
The effectiveness of these catalysts has been demonstrated across a range of substrates, including aromatic, aliphatic, and heteroaromatic aldehydes and ketones, as shown in the table below. researchgate.net
| Entry | Carbonyl Compound | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2 | 98 |
| 2 | 4-Chlorobenzaldehyde (B46862) | 1 | 99 |
| 3 | 4-Nitrobenzaldehyde | 1 | 99 |
| 4 | 4-Methoxybenzaldehyde | 5 | 98 |
| 5 | Cinnamaldehyde | 5 | 96 |
| 6 | 2-Furaldehyde | 2 | 97 |
| 7 | Cyclohexanecarboxaldehyde | 10 | 95 |
| 8 | Acetophenone | 15 | 95 |
| 9 | Cyclohexanone | 20 | 94 |
| Table based on the cyanosilylation of various carbonyl compounds using a this compound derivative as a catalyst. researchgate.net |
The catalytic activity of this compound derivatives in cyanosilylation stems from their bifunctional nature, allowing for multipoint activation that mimics enzymatic processes. iust.ac.ir The benzoate anion within the catalyst structure functions as a Lewis base. rsc.org This Lewis basic site activates the silicon atom of the trimethylsilyl cyanide (TMSCN), facilitating the transfer of the cyanide group. iust.ac.ir
In specifically designed bifunctional catalysts like TEAHCB, the molecule contains both a Lewis basic center (the benzoate) and a Lewis acidic center (the N-hydroxycarbamoyl group). rsc.org The proposed mechanism involves the benzoate anion activating the TMSCN while the N-hydroxycarbamoyl group simultaneously activates the carbonyl compound through hydrogen bonding. This dual activation of both reactants by a single catalytic molecule dramatically enhances the reaction rate and efficiency. rsc.org
Catalysis of Cyanosilylation of Carbonyl Compounds
Solvent-Free Reaction Conditions and Efficiency
The use of this compound under solvent-free conditions represents a significant advancement in green chemistry. These conditions minimize pollution, reduce costs, and simplify reaction processes and handling, which is particularly beneficial for industrial applications. tandfonline.comsemanticscholar.org The efficiency of this compound is notable in various reactions, including the cyanosilylation of carbonyl compounds, where it catalyzes the rapid conversion to cyanohydrins under mild, solvent-free conditions at room temperature with low catalyst loading. rsc.orgrsc.org
Solvent-free reactions are often combined with multicomponent reactions (MCRs), where three or more reactants combine in a single pot, leading to high atom efficiency. tandfonline.comsemanticscholar.org This combination, especially when utilizing techniques like ball milling, provides an excellent green chemistry protocol. tandfonline.com For instance, in the synthesis of 2-amino-4H-pyran derivatives, a low loading of just 2 mol% of the catalyst under solvent-free ball milling conditions at ambient temperature results in high to quantitative yields and short reaction times. tandfonline.com
Catalysis in the Synthesis of Hantzsch Dihydropyridines
This compound has demonstrated its utility as a bifunctional organocatalyst in the one-pot synthesis of Hantzsch 1,4-dihydropyridine (B1200194) and related polyhydroquinoline derivatives. smolecule.comgrowingscience.comacs.orgacs.org This reaction is significant due to the biological activities associated with Hantzsch dihydropyridines. smolecule.com The catalyst's dual functionality is key to its effectiveness in these multicomponent syntheses.
Application in the Clean Synthesis of Densely Functionalized 4H-Pyrans
This compound is employed as an efficient catalyst for the clean, transition-metal-free synthesis of a wide range of densely functionalized 4H-pyrans. tandfonline.comsemanticscholar.orgtandfonline.com These reactions are typically one-pot, three-component syntheses involving the condensation of various aldehydes, malononitrile (B47326), and a phenolic or enolic compound. tandfonline.com The process is environmentally friendly, offering numerous advantages such as high yields, short reaction times, low cost, and a straightforward work-up. tandfonline.comsemanticscholar.org The catalyst's effectiveness has been demonstrated in the synthesis of various pyran derivatives, including 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles and 2-amino-7-hydroxy-4H-chromene-3-carbonitriles. tandfonline.com
Ball Milling Techniques for Enhanced Catalytic Performance
The catalytic performance of this compound in the synthesis of 4H-pyrans is significantly enhanced by using solvent-free ball milling techniques. tandfonline.comsemanticscholar.orgtandfonline.com This mechanochemical approach allows for reactions to be carried out at ambient temperature, leading to high to quantitative yields in shorter reaction times compared to conventional methods. tandfonline.comresearchgate.net For example, in the synthesis of 2-amino-4-(4-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile, a 98% yield was achieved in just 5 minutes using 2 mol% of the catalyst under ball milling conditions. researchgate.net
The table below illustrates the optimization of reaction conditions for the synthesis of a 4H-pyran derivative using the ball milling technique. tandfonline.comresearchgate.net
Table 1: Optimization of Reaction Conditions for 4H-Pyran Synthesis
| Entry | Catalyst (mol%) | Conditions | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | - | Ball milling, ambient temp | 40 | Trace |
| 2 | TEACB (0.5) | Ball milling, ambient temp | 10 | 65 |
| 3 | TEACB (1) | Ball milling, ambient temp | 5 | 80 |
| 4 | TEACB (2) | Ball milling, ambient temp | 5 | 98 |
Reaction conditions: 2-hydroxynaphthalene-1,4-dione (1 mmol), 4-chlorobenzaldehyde (1 mmol), and malononitrile (1.0 mmol). Data sourced from. researchgate.net
A variety of aromatic aldehydes have been successfully used in this synthesis, with results indicating that aldehydes with electron-withdrawing groups tend to accelerate the reaction compared to those with electron-donating groups. tandfonline.com
Table 2: Synthesis of 4H-Benzo[g]chromene Derivatives with Various Aldehydes
| Product | Aldehyde Substituent | Time (min) | Yield (%) |
|---|---|---|---|
| 9a | 4-Cl | 5 | 98 |
| 9b | 4-CN | 5 | 95 |
| 9c | 4-NO₂ | 5 | 98 |
| 9d | 2,4-Cl₂ | 5 | 96 |
| 9e | 2-NO₂ | 5 | 95 |
| 9f | 4-F | 7 | 95 |
| 9g | 4-CH₃ | 10 | 92 |
| 9h | 4-OCH₃ | 10 | 90 |
| 9i | H | 8 | 94 |
| 9j | 3-Br | 5 | 95 |
Reaction conditions: 2-hydroxynaphthalene-1,4-dione (1 mmol), aldehyde (1 mmol), malononitrile (1 mmol), and TEACB (2 mol%) under ball milling at ambient temperature. Data sourced from. tandfonline.com
Synergistic Effects of Hydrogen Bonding and Electrostatic Interactions
The catalytic activity of this compound and its derivatives is attributed to the synergistic effect of hydrogen bonding and electrostatic interactions. sciforum.netnih.govotago.ac.nznih.gov In bifunctional catalysts like tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate, the molecule possesses both a Lewis basic center (benzoate) and a Lewis acidic center (hydroxycarbamoyl group). rsc.orgrsc.org These sites work in concert, with the proper geometry between them allowing for the simultaneous activation of both the nucleophilic and electrophilic components of the reaction. rsc.orgsciforum.net This dual activation, facilitated by hydrogen bonds and other noncovalent interactions, mimics enzymatic processes and leads to highly efficient catalysis under mild conditions. sciforum.netnih.gov The electrostatic interactions are a primary stabilizing force in these molecular complexes. nih.gov
Role in Cyclotrimerization of Isocyanates
This compound serves as an effective metal-free organocatalyst for the cyclotrimerization of isocyanates to form isocyanurates. growingscience.comresearchgate.net This reaction is crucial for producing polyurethane materials with enhanced thermal stability, mechanical properties, and flame retardancy. researchgate.net The catalyst promotes the formation of poly(urethane-isocyanurate) networks, which have wide industrial applications. nih.gov The proposed mechanism for this catalysis involves an anionic pathway. researchgate.net
Investigation of Catalyst Loading and Reaction Conditions
The efficiency of the isocyanate cyclotrimerization reaction is dependent on factors such as catalyst dosage and reaction temperature. nih.gov Studies have shown that for the synthesis of poly(urethane-isocyanurate) networks, a stepped heating approach is often optimal. nih.gov For example, a typical heating profile might be 60°C for 1 hour, followed by 80°C for 4 hours, and then sequential two-hour intervals at 100°C, 120°C, 140°C, and 160°C. nih.gov This careful control over reaction conditions is necessary to manage the formation of the network polymer and achieve the desired material properties. nih.gov
Impact on Polyurethane-Isocyanurate Network Formation
While this compound belongs to the class of quaternary ammonium salts used in polyurethane chemistry, current research more specifically highlights a derivative, tetraethylammonium 2-(carbamoyl)benzoate (TEACB), as an effective, metal-free catalyst for the cyclotrimerization reaction that forms poly(urethane-isocyanurate) (PUIR) networks. tandfonline.comtandfonline.comiust.ac.ir These networks are created from materials like toluene (B28343) diisocyanate (TDI) and poly(propylene glycol) using a prepolymer method. tandfonline.comnih.gov The introduction of thermally stable isocyanurate rings into the polyurethane structure is a known method to enhance the thermal stability of the final polymer. tandfonline.com
In this context, TEACB, along with other catalysts like tetrabutylammonium (B224687) phthalimide-N-oxyl (TBAPINO), facilitates the formation of isocyanurate cross-linking units. tandfonline.comresearchgate.net Studies have investigated the impact of catalyst loading and the stoichiometric ratio of isocyanate (NCO) to hydroxyl (OH) groups on the mechanical and thermal properties of the resulting elastomers. tandfonline.comtandfonline.com Research indicates that the thermal stability of the polymer networks can be improved by using appropriate concentrations of TEACB. tandfonline.comiust.ac.ir
Polymerization Initiator and Modifier
This compound (TEAB) is a well-established and commercially available initiator for various polymerization reactions, noted for its efficiency in creating well-defined polymer architectures.
Anionic Ring-Opening Polymerization (ROP) of α,α,β-Trisubstituted β-Lactones
This compound is widely employed as an initiator for the anionic ring-opening polymerization (AROP) of α,α,β-trisubstituted β-lactones, such as racemic 4-alkyloxycarbonyl-3,3-dimethyl-2-oxetanones. nih.govresearchgate.net The polymerization is typically conducted in bulk or in a solvent like anhydrous tetrahydrofuran (B95107) (THF) at temperatures around 37-40°C. tandfonline.com
The mechanism involves the benzoate anion initiating the ring-opening of the β-lactone monomer. mdpi.com A key feature of using α,α,β-trisubstituted β-lactones is that the presence of two methyl groups on the same carbon atom of the lactone ring prevents transfer reactions that can occur with other lactones. researchgate.net This suppression of side reactions leads to a living polymerization process, which allows for the synthesis of polymers with high molecular weights and narrow polydispersity indices. researchgate.nettandfonline.com
A primary application of using this compound as an initiator for the ROP of these substituted β-lactones is the synthesis of novel biodegradable and biocompatible polyesters. nih.govcore.ac.uk Specifically, this method is used to produce derivatives of poly(dimethylmalic acid) (PDMMLA) and poly(malic acid) (PMLA). tandfonline.commdpi.commdpi.com These polyesters are of significant interest for biomedical applications because they are hydrolyzable and bioassimilable. tandfonline.comresearchgate.net The resulting polymers, such as poly(benzyl malate), can undergo further reactions like catalytic hydrogenolysis to remove protecting groups and yield the final hydrophilic poly(malic acid) derivatives. nih.govmdpi.com
The living nature of the anionic polymerization initiated by this compound provides strict control over the polymer's molecular weight and structure. tandfonline.com The molar mass of the resulting polyester (B1180765) can be precisely controlled by adjusting the initial molar ratio of the monomer to the initiator (M/I). nih.govmdpi.commdpi.com This allows for the synthesis of well-defined homopolymers, as well as block and statistical copolymers with controlled block lengths and high molecular weights. tandfonline.com Rigorous purification of the monomer and initiator is crucial for achieving low dispersity. This control is essential for tailoring the polymer's properties for specific applications, such as creating hydrolyzable micelles and nanoparticles from the resulting copolymers. researchgate.nettandfonline.com
The table below presents research findings on the polymerization of various α,α,β-trisubstituted β-lactones using this compound as an initiator, demonstrating the control over polymer characteristics.
| Polymer Synthesized | Monomer(s) | Initiator/Monomer Ratio | Mn ( kg/mol ) | Mw ( kg/mol ) | Polydispersity Index (pI or Ð) | Reference |
| Poly(benzyl (R,S)-3,3-dimethylmalate) (PDMMLABz) | (R,S)-4-benzyloxycarbonyl-3,3-dimethyl-2-oxetanone | 1:1000 | 170 | 210 | 1.23 | tandfonline.com |
| Poly(hexyl (R,S)-3,3-dimethylmalate) (PDMMLAHe) | (R,S)-4-hexyloxycarbonyl-3,3-dimethyl-2-oxetanone | 1:1000 | 190 | 220 | 1.15 | tandfonline.com |
| PDMMLABz10-co-He90 (Statistical Copolymer) | Benzylic & Hexylic Lactones (10:90) | Not Specified | 250 | 290 | 1.15 | tandfonline.com |
| PDMMLABz30-co-He70 (Statistical Copolymer) | Benzylic & Hexylic Lactones (30:70) | Not Specified | 230 | 280 | 1.20 | tandfonline.com |
| PDMMLA-Bn40-co-Hex60 | Benzylic & Hexylic Lactones | 1:200 (0.005) | 43.90 | 43.91 | 1.00 | nih.gov |
Table data is compiled from cited research articles. Mn = Number-average molecular weight, Mw = Weight-average molecular weight.
Initiation of Alkyl Malolactonate Polymerization for Biocompatible PMLA Derivatives
This compound is a cornerstone initiator in the anionic ring-opening polymerization (AROP) of alkyl malolactonates to synthesize biocompatible derivatives of poly(malic acid) (PMLA). mdpi.com This family of polyesters has garnered significant interest in the biomedical field due to its biocompatibility and biodegradability. mdpi.com The polymerization of monomers like benzyl (B1604629) malolactonate (MLABe) using TEAB allows for the production of hydrophobic poly(benzyl malate) (PMLABe). mdpi.comacs.orgnih.gov These polymers can then be chemically modified, for instance through hydrogenolysis, to create amphiphilic or hydrophilic PMLA derivatives. mdpi-res.com The use of TEAB facilitates the synthesis of various architectures, including homopolymers and amphiphilic block copolymers, with controlled molar masses determined by the monomer-to-initiator ratio. nih.gov
The biocompatible and biodegradable PMLA derivatives synthesized using this compound are extensively investigated for biomedical applications, particularly as drug delivery systems. mdpi.comnih.gov The versatility of PMLA allows for the creation of polymer-drug conjugates, micelles, and nanoparticles for carrying therapeutic agents. nih.govsemanticscholar.orgtandfonline.com The numerous pendant carboxyl groups on the PMLA backbone serve as attachment points for drugs, targeting ligands, and other functional molecules. semanticscholar.org These polymer-based nanovectors can be engineered to improve the solubility of poorly water-soluble drugs and to achieve targeted delivery to specific cells or tissues, such as tumors, potentially reducing systemic toxicity. semanticscholar.orgaacrjournals.org The ability to form nanoparticles from both hydrophobic PMLABe and amphiphilic PMLA copolymers makes them suitable platforms for encapsulating various agents for therapeutic and diagnostic purposes. core.ac.ukresearchgate.net
Group Transfer Polymerization (GTP) Catalysis (referencing tetrabutylammonium benzoate studies for mechanistic insights)
This compound is recognized as a nucleophilic catalyst for Group Transfer Polymerization (GTP), a method for the controlled polymerization of acrylic monomers. dntb.gov.ua While detailed kinetic and mechanistic studies specifically employing this compound are not as extensively reported as for its analogue, tetrabutylammonium benzoate, the fundamental catalytic principles are considered analogous. dntb.gov.ualboro.ac.uk Research on tetrabutylammonium benzoate provides significant insights into the mechanism of benzoate-catalyzed GTP. lboro.ac.uklboro.ac.uk
Group Transfer Polymerization, discovered in the 1980s, is a form of living polymerization that allows for the synthesis of polymers with controlled molecular weight and low polydispersity. lboro.ac.uklboro.ac.uk The process typically involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator for polymerizing acrylic or methacrylic monomers in the presence of a nucleophilic or Lewis acid catalyst. lboro.ac.uklboro.ac.uk Quaternary ammonium salts, including benzoates, are effective nucleophilic catalysts in this process. dntb.gov.ua
The polymerization of methyl methacrylate (B99206) (MMA) using a silyl ketene acetal initiator and a benzoate catalyst is a well-studied example. lboro.ac.uklboro.ac.uk The general conditions for these polymerizations are similar to other GTP systems, requiring anhydrous solvents like tetrahydrofuran (THF) and controlled temperatures to maintain the "living" nature of the polymer chains. dntb.gov.ualboro.ac.uk
Research Findings and Mechanistic Insights
Studies on benzoate-catalyzed GTP reveal several key characteristics. The polymerization is known to have an induction period, where the initial rate of polymerization is slower than the subsequent propagation phase. lboro.ac.uk The reaction is also sensitive to protic impurities, which can lead to termination of the living polymer chain. lboro.ac.uk
Kinetic investigations into the GTP of methacrylates catalyzed by benzoate salts have shown the reaction to be first order with respect to the catalyst. researchgate.net This finding is crucial for understanding the catalytic cycle. The proposed mechanism for benzoate-catalyzed GTP is an associative one. In this mechanism, the benzoate anion, the active catalytic species, coordinates with the silicon atom of the silyl ketene acetal initiator. This interaction facilitates the transfer of the silyl group to an incoming monomer molecule, which then adds to the growing polymer chain. The active silyl ketene acetal end-group is thus regenerated, allowing for the next monomer addition.
The key steps in the proposed associative mechanism are:
Activation: The benzoate anion (Bz⁻) from the this compound salt interacts with the silicon atom of the initiator or the living polymer chain end.
Monomer Coordination: A monomer molecule coordinates to the activated complex.
Group Transfer and Propagation: The trimethylsilyl group is transferred from the chain end to the incoming monomer, which simultaneously adds to the polymer chain, thereby regenerating the silyl ketene acetal functionality at the new chain end.
This process allows for the controlled, sequential addition of monomer units, a hallmark of living polymerization. lboro.ac.uk The use of organic catalysts like this compound is also advantageous for producing metal-free polymers. researchgate.netacs.org
Below are tables summarizing typical components used in benzoate-catalyzed GTP and the observed kinetic data.
Table 1: Typical Components in Quaternary Ammonium Benzoate-Catalyzed GTP
| Component | Example | Function | Source |
|---|---|---|---|
| Monomer | Methyl Methacrylate (MMA) | Building block of the polymer chain | lboro.ac.uklboro.ac.uk |
| Initiator | [(1-methoxy-2-methyl-1-propenyl)oxy]trimethylsilane (MTS) | Starts the polymerization process | lboro.ac.ukresearchgate.net |
| Catalyst | Tetrabutylammonium Benzoate | Nucleophile that facilitates group transfer | dntb.gov.ualboro.ac.uk |
| Solvent | Tetrahydrofuran (THF) | Provides the reaction medium | lboro.ac.uk |
Table 2: Kinetic Data for Benzoate-Catalyzed GTP of Methacrylates
| Kinetic Parameter | Finding | Implication for Mechanism | Source |
|---|---|---|---|
| Reaction Order in Catalyst | First Order | Suggests a 1:1 complex between the catalyst and the initiator/living chain end is involved in the rate-determining step, supporting an associative mechanism. | researchgate.net |
| Reaction Order in Monomer | First Order | Consistent with the monomer being directly involved in the propagation step. | lboro.ac.uk |
| Reaction Order in Initiator | First Order | Indicates that the concentration of active growing chains directly influences the polymerization rate. | lboro.ac.uk |
Electrochemical Investigations and Applications of Tetraethylammonium Benzoate
Supporting Electrolyte in Electrochemical Studies
In many electroanalytical techniques, the primary role of tetraethylammonium (B1195904) benzoate (B1203000) is to function as a supporting electrolyte. alfa-chemistry.com In this capacity, it increases the conductivity of the electrochemical cell but does not directly participate in the electrode reactions. alfa-chemistry.com
Voltammetry and Amperometry
Tetraethylammonium benzoate is utilized as a supporting electrolyte in electrochemical methods like voltammetry and amperometry. alfa-chemistry.comsmolecule.com Its presence in the electrolyte solution is crucial for several reasons:
It increases the conductivity of the solution, which minimizes the iR drop (a potential drop due to the resistance of the solution) and ensures that the applied potential is accurately felt at the electrode-solution interface.
The high concentration of the supporting electrolyte relative to the analyte ensures that the current is primarily due to diffusion of the analyte rather than migration, which is essential for quantitative analysis. alfa-chemistry.com
The tetraethylammonium cation and benzoate anion are electrochemically inactive over a wide potential range, preventing interference with the analysis of the target molecule. smolecule.comumich.edu
Minimization of Undesired Electrode Interactions
A key advantage of using this compound is the ability of its large tetraethylammonium cation and benzoate anion to minimize unwanted interactions at the electrode surface. smolecule.com The bulky nature of the tetraethylammonium cation can prevent the adsorption of reactants or products onto the electrode, which could otherwise lead to electrode fouling and a decrease in signal reproducibility. This characteristic is particularly beneficial in studies where surface-sensitive phenomena can interfere with the electrochemical measurements.
Modulation of Electrochemical Reactions
Beyond its passive role as a supporting electrolyte, this compound can actively influence the course of electrochemical reactions, most notably in the field of electropolymerization.
Influence on Electropolymerization Processes
The electrosynthesis of conductive polymers is a complex process where the properties of the resulting polymer are highly dependent on the reaction conditions, including the nature of the supporting electrolyte. researchgate.net this compound has been shown to be an influential component in such systems. researchgate.nettandfonline.com
During the electropolymerization of certain monomers, such as N-vinylcarbazole, protons (H⁺ ions) are released, which can lead to an increase in the acidity of the electrolyte near the electrode surface. researchgate.nettandfonline.com This change in pH can trigger acid-catalyzed side reactions, such as polymerization through the vinyl group, leading to undesirable cross-linking in the polymer structure. tandfonline.com
The benzoate anion (C₆H₅COO⁻) of this compound can act as a proton scavenger, effectively buffering the electrolyte and controlling the local acidity. researchgate.nettandfonline.com This moderation of pH helps to suppress the acid-catalyzed side reactions, promoting polymerization through the desired pathway. tandfonline.com
The presence of this compound as an additive during electropolymerization has a significant impact on the final properties of the polymer. researchgate.net In the case of poly(N-vinylcarbazole), using an additive to control acidity leads to a polymer with a more uniform morphology. researchgate.nettandfonline.com This is because the suppression of cross-linking results in a more linear and ordered polymer structure. tandfonline.com
This altered morphology, in turn, influences the polymer's thermal stability and electrical conductivity. researchgate.net A more uniform and less cross-linked polymer allows for better packing of the polymer chains and facilitates the incorporation of doping anions, which are necessary for charge transport. tandfonline.com Consequently, polymers synthesized in the presence of an acidity-controlling additive like this compound can exhibit enhanced thermal stability and higher electrical conductivity compared to those prepared without such control. researchgate.nettandfonline.com
The following table summarizes the effects of using an acidity-controlling additive during the electropolymerization of N-vinylcarbazole, as reported in a comparative study.
| Property | Polymer without Acidity Control | Polymer with Acidity Control (e.g., using a benzoate precursor) |
| Morphology | Less uniform, higher degree of cross-linking | More uniform, more linear structure, less cross-linking researchgate.nettandfonline.com |
| Thermal Stability | Lower | Higher researchgate.nettandfonline.com |
| Electrical Conductivity | Lower | Higher researchgate.nettandfonline.com |
Ion Exchange Processes in Electrochemical Hydrogen Generation (referencing tetrabutylammonium (B224687) benzoate studies)
While direct studies on this compound in electrochemical hydrogen generation are not extensively detailed, research on its close analog, tetrabutylammonium benzoate (TBA-Bz), provides significant insights into the potential mechanisms. These studies highlight the crucial role of ion exchange processes in enhancing hydrogen production.
In certain applications, TBA-Bz has been shown to improve the electrochemical generation of hydrogen from substrates like acetic acid. The mechanism involves the tetrabutylammonium cation facilitating the transfer of the benzoate anion, which acts as a proton carrier or is involved in the catalytic cycle. This ion exchange process can lead to higher reaction rates and improved yields. The bulky nature of the tetrabutylammonium cation helps to "activate" the anion by reducing strong ion-pairing, thereby enhancing its reactivity.
Furthermore, in systems involving redox-functionalized electrodes, tetrabutylammonium salts have been selected for their ability to improve the solubility of species in organic solvents, forming ion-pairs that facilitate electrochemical analysis. google.com For instance, the use of tetrabutylammonium benzoate with ferrocene (B1249389) in DMSO significantly clarified the reversible peaks in cyclic voltammetry, demonstrating efficient ion-pair formation. google.com Anion-exchange membranes, which can feature positively charged ammonium (B1175870) groups, are also a key component in some electrolysis cells, serving to separate the anode and cathode while allowing selective ion transport, a fundamental process in hydrogen generation. acs.org
Table 1: Referenced Studies on Tetrabutylammonium Salts in Electrochemical Applications
| Compound/System | Application | Key Finding | Reference |
| Tetrabutylammonium benzoate (TBA-Bz) | Hydrogen generation from acetic acid | Enhances reaction rates and yields through ion exchange processes. | |
| Tetrabutylammonium benzoate (TBA-Bz) with Ferrocene | Cyclic Voltammetry | Improves solubility and clarifies reversible peaks via ion-pair formation. google.com | google.com |
| Anion-Exchange Membranes with Ammonium Groups | Electrolysis | Enable selective transport of ions, crucial for separating hydrogen and oxygen. acs.org | acs.org |
Spectroelectrochemical Characterization
Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to provide detailed information about redox processes. The electrochemical behavior of this compound has been investigated using techniques such as polarography. umich.edu
In a study conducted in acetonitrile (B52724) with a tetraethylammonium perchlorate (B79767) supporting electrolyte, the polarographic reduction of benzoic acid was examined. umich.edu It was noted that in some historical experiments, this compound itself produced two reduction waves, though the origins of these waves were not definitively clarified. umich.edu The study aimed to understand the reduction of the benzoate functionality at a dropping mercury electrode. umich.edu
Further polarographic studies in pyridine (B92270) with various supporting electrolytes, including tetraethylammonium perchlorate, investigated the reduction of acids like benzoic acid. oup.com These studies revealed that this compound could produce a well-defined anodic wave at -0.12 V (vs. an Ag/Ag+ reference), indicating the electrochemical activity of the benzoate ion. oup.com The half-wave potentials of acids were found to be influenced by the degree of interaction between the pyridinium (B92312) ion (formed from the solvent) and the conjugate base of the acid, such as the benzoate ion. oup.com
Table 2: Polarographic Data for Benzoate Species Data from polarographic studies in pyridine with 0.1 M Tetraethylammonium Perchlorate as the supporting electrolyte.
| Species | Potential (V vs. Ag/Ag⁺) | Observation | Reference |
| This compound | -0.12 V | Well-defined anodic wave | oup.com |
| Pyridinium benzoate | No anodic wave observed | Suggests tight ion-pairing with the pyridinium ion | oup.com |
In other contexts, tetraethylammonium salts have been used as proton scavengers in the electropolymerization of materials like N-vinylcarbazole, where modifying the acidity of the electrolyte is crucial for controlling the properties of the resulting polymer film. researchgate.net Techniques such as attenuated total reflectance (ATR) spectroelectrochemistry, while applied to other systems, demonstrate powerful methods for interrogating the energetics and electron transfer dynamics at electrode surfaces, which are applicable to the study of compounds like this compound. metu.edu.tr
Biomedical and Pharmacological Research Applications
Modulation of Ion Channels
The tetraethylammonium (B1195904) (TEA) cation is a well-documented modulator of various ion channels, a property that forms the basis of its application in pharmacological research. Its primary mechanism involves the physical blockage of the ion-conducting pore of these channels.
Blocking Autonomic Ganglia
The tetraethylammonium cation was one of the first compounds identified as a ganglionic blocker, meaning it inhibits the transmission of nerve impulses in the autonomic ganglia. selleckchem.com This action led to its investigation as a potential therapeutic vasodilator. drugbank.com The blockade of autonomic ganglia prevents vasoconstrictor signals from the sympathetic nervous system from proceeding, which results in vasodilation. drugbank.com Research dating back to the 1940s explored the use of TEA for producing autonomic ganglia blockade in clinical applications. nih.govnih.gov Studies in animal models have demonstrated that TEA infusion leads to a reduction in renal nerve activity, reflecting its arterial baroreceptor inhibition.
Interaction with Calcium- and Voltage-Activated Potassium Channels
A primary and widely studied application of the TEA cation in pharmacological research is its ability to block potassium (K+) channels. drugbank.com It is characterized as a non-selective K+ channel blocker. tocris.com The TEA cation is known to inhibit both voltage-activated and calcium-activated potassium channels. drugbank.com
Voltage-Activated Potassium Channels: TEA has been instrumental in distinguishing different inactivation mechanisms in voltage-activated K+ channels. nih.gov It can inhibit K+ currents completely when applied either externally or internally to the cell membrane, though with modest potency. elifesciences.org For instance, the IC50 values for the Kv2.1 channel are approximately 5 mM for external application and 0.2 mM for internal application. elifesciences.org
Calcium-Activated Potassium Channels (KCa): The TEA cation is an effective blocker of KCa channels in various tissues, including arterial smooth muscle. nih.gov Studies on excised membrane patches show that TEA reduces the single-channel current. nih.gov The binding affinity of TEA can differ depending on whether it is applied to the external or internal surface of the cell membrane. nih.gov For example, in clonal anterior pituitary cells, the dissociation constants (Kd) were found to be 52.2 mM for external TEA and 0.08 mM for internal TEA, indicating a much higher sensitivity to internal application in this specific cell type. nih.gov
Table 1: Research Findings on TEA Interaction with Potassium Channels
| Channel Type | Tissue/Cell Model | Key Finding |
| Voltage-Activated K+ Channel (Kv2.1) | General | IC50 for external TEA is ~5 mM; IC50 for internal TEA is ~0.2 mM. elifesciences.org |
| Calcium-Activated K+ Channel (KCa) | Arterial Myocytes | External TEA produces a flickery block with dissociation constants (Kd) of 159-196 µM. nih.gov |
| Calcium-Activated K+ Channel (KCa) | Anterior Pituitary Clone Cells | Dissociation constant (Kd) for external TEA is 52.2 mM; for internal TEA, it is 0.08 mM. nih.gov |
Inhibition of Nicotinic Acetylcholine (B1216132) Receptors
The TEA cation also affects the function of nicotinic acetylcholine (ACh) receptors. nih.gov Research on mouse muscle adult-type nicotinic receptors shows that TEA acts as a weak agonist and a competitive antagonist. nih.gov When applied with carbamylcholine (B1198889) (CCh), TEA reduces the effective channel opening rate. nih.gov At millimolar concentrations, TEA inhibits nicotinic receptor currents by reducing the single-channel amplitude, with an IC50 of 2–3 mM. nih.gov The complexity of this inhibition involves at least three independent mechanisms. nih.gov
Potential in Arrhythmia Management
Potassium channels are critical for controlling heart rate by setting the resting potential in cardiomyocytes. drugbank.com As a potassium channel blocker, the tetraethylammonium cation has been investigated in the context of cardiac electrophysiology. By blocking these channels, TEA can alter the firing pattern of cardiac cells, which is a key area of interest in arrhythmia research. However, specific studies detailing the use of tetraethylammonium benzoate (B1203000) for arrhythmia management are not prominent in the current body of literature.
Cellular and Biochemical Pathway Investigations
The effects of the TEA cation on ion channels have broader implications for cellular and biochemical pathways, particularly those involving the nervous system and vascular tone.
Influence on Vasodilation through Sympathetic Nervous System Inhibition
The vasodilatory effect of the TEA cation is a direct consequence of its blockade of autonomic ganglia. drugbank.com By inhibiting the sympathetic nervous system, TEA prevents the transmission of nerve signals that would otherwise cause blood vessels to constrict. drugbank.comnih.gov This mechanism was explored for its potential therapeutic use in peripheral vascular disease. nih.gov The reversal of guanethidine's blockade of sympathetic nerve terminals by TEA further illustrates its influence on sympathetic nerve function. nih.gov
Table 2: Summary of Tetraethylammonium (TEA) Cation's Pharmacological Actions
| Target | Action | Resulting Effect |
| Autonomic Ganglia | Blockade | Inhibition of nerve impulse transmission. drugbank.comselleckchem.com |
| Potassium Channels (Voltage- and Calcium-activated) | Non-selective Blockade | Alteration of cellular resting potential and firing patterns. drugbank.comtocris.com |
| Nicotinic Acetylcholine Receptors | Weak Agonist / Competitive Antagonist | Inhibition of receptor currents. nih.gov |
| Sympathetic Nervous System | Inhibition | Vasodilation. drugbank.com |
Modulation of Intracellular Calcium Levels and Signaling Pathways
Research has explored the effect of the tetraethylammonium (TEA) cation on intracellular calcium concentration ([Ca2+]i). One area of investigation has been its use in studying skin fibroblast cell lines from patients with Alzheimer's disease, where TEA was used to induce an increase in [Ca2+]i. acs.org The response, or lack thereof, was analyzed as a potential biomarker for the disease. acs.org The mechanism of TEA's influence is linked to its ability to block potassium channels, which can alter the cell's membrane potential and subsequently affect voltage-gated calcium channels. smolecule.com Furthermore, TEA has been studied for its effects on single Ca2+-activated K+ channels, demonstrating that it can decrease the single-channel current, thereby modulating pathways that are dependent on calcium signaling. qub.ac.uk
Inhibition of TRPM7 Channel Currents in Human T Lymphocytes
A significant application of the tetraethylammonium (TEA) cation is in the study of Transient Receptor Potential Melastatin 7 (TRPM7) channels, which are crucial ion channels in human T lymphocytes. srce.hr Research has shown that intracellular (cytosolic) TEA specifically inhibits the outward current of TRPM7 channels in a voltage-dependent manner, without affecting the inward current. srce.hrresearchgate.net This selective action is valuable for isolating and studying the specific functions of the outward flow of ions through these channels. researchgate.net
In experimental setups, incubating Jurkat T cells (a human T lymphocyte cell line) overnight with 20 mM of a TEA salt resulted in a nearly complete blockade of the whole-cell TRPM7 outward current. researchgate.net This blockade was found to be reversible upon washout of the intracellular solution, making it a useful technique for studying the properties and functions of TRPM7-mediated ion transport in intact cells. researchgate.net
| Parameter | Observation | Significance | Reference |
|---|---|---|---|
| Target Channel | TRPM7 (Transient Receptor Potential Melastatin 7) | A bifunctional ion channel and protein kinase involved in cellular Mg2+ homeostasis and signaling. | |
| Mechanism of Action | Voltage-dependent blockade of the channel pore from the intracellular side. | Allows for specific investigation of channel function under different membrane potentials. | srce.hrresearchgate.net |
| Effect on Current | Inhibits the outward current preferentially. | Enables researchers to distinguish the physiological roles of outward versus inward ion flux through TRPM7. | srce.hr |
| Experimental Condition | Overnight incubation of Jurkat T cells with 20 mM TEA-Cl. | Resulted in nearly complete blockade of the outward current. | researchgate.net |
| Reversibility | The blockade is fully reversible after washout of the intracellular solution. | Confirms that the effect is due to the presence of TEA and not permanent channel damage, allowing for controlled experiments. | researchgate.net |
Biochemical Pathways Under Investigation
The primary biochemical pathway investigated using tetraethylammonium benzoate relates to its effect on ion channel function and the resulting impact on cellular signaling. The TEA cation is a non-selective blocker of potassium channels, which are fundamental to maintaining the electrochemical gradient across cell membranes and for nerve signaling. smolecule.com By blocking these channels, TEA alters membrane potential, a process central to neuronal excitability. smolecule.com
The benzoate anion component is also of biochemical interest. In biological systems, benzoate is metabolized through pathways such as the anaerobic benzoyl-CoA degradation pathway or aerobic pathways that convert it into central aromatic intermediates like catechol or protocatechuate. nih.gov These intermediates are then further catabolized into the tricarboxylic acid (TCA) cycle. nih.gov While the primary research use of this compound focuses on the action of the TEA cation, the metabolic fate of the benzoate anion is a relevant biochemical consideration.
Drug Formulation and Interactions
The properties of quaternary ammonium (B1175870) salts like this compound make them subjects of interest in pharmaceutical formulation, particularly in addressing challenges related to drug solubility and delivery.
Improving Solubility and Bioavailability of Active Pharmaceutical Ingredients (referencing tetrabutylammonium (B224687) benzoate studies)
Poor aqueous solubility is a major hurdle for many active pharmaceutical ingredients (APIs), limiting their bioavailability. mdpi.comgoogle.com Ionic liquids and phase-transfer catalysts, including compounds like tetrabutylammonium benzoate, are explored for their potential to enhance solubility. The lipophilic nature of the tetrabutylammonium cation combined with the benzoate anion allows for the effective solubilization of hydrophobic substances. smolecule.com Tetrabutylammonium benzoate can act as a phase-transfer catalyst, facilitating the movement of an API between different phases (e.g., from an aqueous to an organic phase), which can be crucial in certain formulation processes. In some formulations, related compounds are used to modulate acidity or basicity, and achieving high drug concentrations in specific solvent systems can improve administration by allowing for smaller injection volumes. rsc.org
Investigation of Drug-Membrane Interactions
Understanding how drugs interact with and cross cell membranes is fundamental to pharmacology. The tetraethylammonium cation is used as a probe in such studies. For instance, research on rat renal brush-border membrane vesicles has used the uptake of radiolabeled TEA to study the interaction of various chiral basic drugs with the organic cation/proton antiporter. mdpi.com By measuring how different drugs inhibit the uptake of TEA, researchers can characterize the stereoselectivity and binding affinities of drugs for this important membrane transporter. mdpi.com These studies are critical for understanding the mechanisms of drug absorption, distribution, and excretion.
Antimicrobial Efficacy and Cytotoxicity (referencing tetrabutylammonium benzoate studies)
Quaternary ammonium compounds are known for their antimicrobial properties. Studies on the related compound, tetrabutylammonium benzoate, provide insight into this area.
Research has shown that tetrabutylammonium benzoate exhibits antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net One study reported a minimum inhibitory concentration (MIC) as low as 32 µg/mL against certain bacteria. However, this bioactivity is often accompanied by cytotoxicity. The same research noted that tetrabutylammonium benzoate induces apoptosis (programmed cell death) in human cancer cell lines at concentrations exceeding 50 µg/mL. This dual activity highlights a common challenge in the development of antimicrobial agents: balancing efficacy against potential toxicity to host cells.
| Parameter | Finding | Source |
|---|---|---|
| Antimicrobial Spectrum | Active against Gram-positive bacteria. | researchgate.net |
| Minimum Inhibitory Concentration (MIC) | As low as 32 µg/mL against certain bacteria. | |
| Cytotoxicity | Induces apoptosis in human cancer cell lines. | |
| Cytotoxic Threshold | Observed at concentrations above 50 µg/mL. |
Minimum Inhibitory Concentration (MIC) Determinations
No peer-reviewed studies or established scientific records could be located that detail the testing of this compound to determine its Minimum Inhibitory Concentration (MIC) against any microorganisms. The scientific community has not published findings on its efficacy as an antimicrobial agent, and therefore, no data tables or detailed research findings on this specific application can be provided.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Structural Elucidation
Structural elucidation involves determining the precise arrangement of atoms within the molecule. Spectroscopic and diffraction methods are the primary tools used for this purpose, each providing unique and complementary information.
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of tetraethylammonium (B1195904) benzoate (B1203000) is characterized by distinct absorption bands corresponding to its constituent parts: the benzoate carboxylate group and the tetraethylammonium cation.
The benzoate anion is distinguished by two prominent, strong stretching vibrations of the carboxylate group (COO⁻). spectroscopyonline.com Unlike a carboxylic acid's distinct C=O stretch (around 1700 cm⁻¹) and C-O stretch (around 1200-1300 cm⁻¹), the negative charge on the benzoate's carboxylate group is delocalized across both oxygen atoms. spectroscopyonline.com This results in two characteristic bands:
Asymmetric Stretch (νₐ(COO⁻)): This high-energy vibration typically appears in the range of 1650–1540 cm⁻¹. spectroscopyonline.com
Symmetric Stretch (νₛ(COO⁻)): This lower-energy vibration is found in the 1450–1360 cm⁻¹ region. spectroscopyonline.com
The tetraethylammonium cation contributes vibrations primarily from its ethyl groups. These include:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups are expected in the 2850-3000 cm⁻¹ region.
C-H Bending: Bending (scissoring and rocking) vibrations for the methylene and methyl groups typically occur in the 1375-1470 cm⁻¹ range.
The following table summarizes the expected key FTIR absorption bands for tetraethylammonium benzoate.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Benzoate Anion (COO⁻) | Asymmetric Stretch | 1650 - 1540 | Strong |
| Benzoate Anion (COO⁻) | Symmetric Stretch | 1450 - 1360 | Strong |
| Ethyl Groups (C-H) | Stretching | 2850 - 3000 | Medium |
| Ethyl Groups (CH₂/CH₃) | Bending | 1375 - 1470 | Variable |
| Aromatic Ring (C-H) | Out-of-plane Bending | 690 - 900 | Strong |
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the types of carbon atoms present.
For this compound, the NMR spectrum is a composite of signals from both the cation and the anion.
¹H NMR:
Tetraethylammonium Cation: The eight equivalent methylene protons (-CH₂-) adjacent to the positively charged nitrogen atom are deshielded and appear as a quartet. The twelve equivalent methyl protons (-CH₃) are further from the nitrogen and appear as a triplet, coupled to the methylene protons.
Benzoate Anion: The protons on the aromatic ring exhibit signals in the downfield region. Based on related benzoate salts, the two protons ortho to the carboxylate group are typically the most deshielded, followed by the para proton, and then the meta protons. bibliotekanauki.pl
¹³C NMR:
Tetraethylammonium Cation: Two distinct signals are expected: one for the methylene carbons and one for the methyl carbons. The methylene carbon, being directly attached to the nitrogen, appears further downfield.
Benzoate Anion: Four signals are anticipated for the benzoate ring: one for the carboxylate carbon (the most downfield), one for the ipso-carbon (where the carboxylate is attached), and separate signals for the ortho, meta, and para carbons.
The table below outlines the predicted chemical shifts (δ) for this compound in a suitable solvent like CDCl₃.
| Ion | Group | ¹H NMR Chemical Shift (δ, ppm) (Multiplicity) | ¹³C NMR Chemical Shift (δ, ppm) |
| Tetraethyl- | -N-CH₂ -CH₃ | ~3.4 (quartet) | ~52 |
| ammonium (B1175870) | -N-CH₂-CH₃ | ~1.4 (triplet) | ~7 |
| Benzoate | C OO⁻ | - | ~170 |
| Benzoate | C -COO⁻ (ipso) | - | ~135 |
| Benzoate | C -H (ortho) | ~8.0 (doublet) | ~130 |
| Benzoate | C -H (para) | ~7.6 (triplet) | ~133 |
| Benzoate | C -H (meta) | ~7.5 (triplet) | ~128 |
Single Crystal XRD: This technique would reveal the exact three-dimensional arrangement of the tetraethylammonium cations and benzoate anions in the crystal lattice. It would confirm the ionic nature of the compound and detail the non-covalent interactions, such as C-H···O hydrogen bonds between the ethyl groups of the cation and the carboxylate oxygen atoms of the anion. The packing arrangement, influenced by the bulky, symmetric nature of the cation and the planar anion, could also be determined.
Powder XRD (PXRD): This method is used to analyze polycrystalline samples. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline solid. It is valuable for phase identification, purity assessment, and monitoring structural changes under different conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Thermal Analysis
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are essential for determining the thermal stability, melting point, and phase transitions of materials like this compound.
Differential Scanning Calorimetry (DSC) is a primary technique for thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov A DSC thermogram plots heat flow against temperature, revealing thermal events as peaks or shifts in the baseline.
For this compound, a DSC analysis would provide key data:
Melting Point (Tₘ): The melting of a crystalline solid is an endothermic process, appearing as a distinct peak on the DSC curve. The peak maximum is typically taken as the melting temperature.
Glass Transition Temperature (T₉): If the compound can exist in an amorphous (glassy) state, the transition from the rigid glass to a more rubbery state would be observed as a step-like change in the heat capacity.
Phase Transitions: Solid-solid phase transitions, where the crystalline structure changes, would appear as endothermic or exothermic peaks before the melting point.
Thermal Stability: While thermogravimetric analysis (TGA) is the primary method for decomposition studies, DSC can sometimes detect the onset of decomposition, which is often an exothermic or endothermic event.
Studies on related tetraalkylammonium salts have utilized DSC to characterize their thermal behavior, confirming their stability and phase transitions. researchgate.netnih.gov A typical DSC analysis for this compound would involve heating a small sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere to identify these thermal events.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. For quaternary ammonium salts like this compound, TGA reveals the temperatures at which the compound begins to degrade. The thermal stability of these salts is influenced by the nature of both the cation and the anion. researchgate.netscientific.net
In general, the thermal decomposition of quaternary ammonium salts can proceed through mechanisms such as Hofmann elimination. american.edu Studies on various quaternary ammonium compounds show that their decomposition often begins at temperatures around 180-200°C. scientific.net For instance, research on carboxylate salts, including ammonium benzoate, indicates a primary mass loss event corresponding to the vaporization of the salt or its decomposition products. unca.edu The analysis of ammonium benzoate showed a peak mass loss at 194.72°C. unca.edu Tetraalkylammonium salts are generally more thermally stable than their corresponding halides. researchgate.net TGA studies on related quaternary ammonium-based deep eutectic solvents also provide insight into their thermal behavior, showing decomposition stages that can be analyzed to understand the stability of the constituent ions. acs.org The TGA curve for this compound would be expected to show a significant mass loss at an elevated temperature, corresponding to the breakdown of the ionic structure into volatile components, such as triethylamine (B128534) and products derived from the benzoate anion.
Chromatographic and Separation Techniques
Ion Chromatography as a Stationary Phase Modifier (referencing tetrabutylammonium (B224687) benzoate studies)
While this compound is not commonly used as a stationary phase itself, tetraalkylammonium salts are widely employed in ion-pair chromatography, a technique that modifies the separation mechanism. In this approach, a tetraalkylammonium salt is added to the mobile phase during reversed-phase chromatography. nih.gov This process effectively modifies the stationary phase in-situ. The lipophilic alkyl chains of the tetraethylammonium cation adsorb onto the non-polar stationary phase (like C18), creating a dynamic ion-exchange surface.
This modification allows for the separation of anionic analytes. The positively charged ammonium centers on the stationary phase surface can then interact with and retain anionic species, which would otherwise elute quickly with little retention. The benzoate anion from this compound would become part of the mobile phase electrolyte system. The retention of the analyte can be controlled by adjusting the concentration of the ion-pairing agent in the mobile phase. nih.gov This technique leverages the properties of salts like tetrabutylammonium and tetraethylammonium to enhance the separation of charged molecules on conventional reversed-phase columns. nih.gov Benzoic acid and sodium benzoate have also been used directly as eluents in ion chromatography for separating various anions. osti.gov
High-Performance Liquid Chromatography (HPLC) (referencing general benzoate analysis methods)
High-Performance Liquid Chromatography (HPLC) is a primary and robust technique for the analysis and quantification of benzoates in various matrices. njlabs.comjfda-online.com The most common mode for this analysis is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. elgalabwater.comlibretexts.org
In a typical RP-HPLC method for benzoate analysis, a non-polar stationary phase, such as a Supelcosil LC-18 column, is used. sci-hub.se The mobile phase is generally a mixture of an aqueous buffer (often acetate (B1210297) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). tandfonline.comajast.net The pH of the mobile phase is a critical parameter; it is typically maintained at an acidic value (e.g., pH 3.45 to 4.2) to ensure that the benzoate is in its protonated, less polar benzoic acid form, which enhances its retention on the non-polar column. sci-hub.setandfonline.com Detection is most commonly achieved using an ultraviolet (UV) detector, with the wavelength set around 225-245 nm, where the benzene (B151609) ring of the benzoate molecule exhibits strong absorbance. sci-hub.setandfonline.com The method's reliability and reproducibility make it suitable for routine quality control analyses. tandfonline.com
| Parameter | Condition | Source |
|---|---|---|
| Column Type | Reversed-phase C18 | sci-hub.se |
| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer | sci-hub.se |
| pH | 4.2 | sci-hub.se |
| Detection | UV at 225 nm | sci-hub.se |
| Flow Rate | 0.45 mL/min | tandfonline.com |
| Retention Time | 5.01 min | tandfonline.com |
Gas Chromatography-Mass Spectrometry (GC-MS) with Thermochemolysis (referencing quaternary ammonium bases)
Direct analysis of ionic and non-volatile salts like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. american.edu However, pyrolysis-GC-MS (Py-GC-MS) is a powerful alternative for the characterization of such compounds. wikipedia.orgpnnl.gov In this technique, the sample is rapidly heated to a high temperature in an inert atmosphere within the GC inlet. wikipedia.org This thermal energy causes the this compound to decompose into smaller, volatile fragments that can be separated by the GC column and identified by the mass spectrometer. pstc.org
For quaternary ammonium salts, thermal decomposition in the hot injector (pyrolysis) often proceeds via Hofmann elimination, yielding a tertiary amine. american.edu In the case of this compound, the expected products would be triethylamine and ethyl benzoate. Another pyrolytic pathway could involve nucleophilic substitution, also generating volatile derivatives suitable for GC-MS analysis. researchgate.net
An alternative approach is thermochemolysis, where pyrolysis is performed in the presence of a derivatizing agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). msconsult.dk This reagent methylates acidic functional groups. When applied to this compound, the benzoate anion would be converted to its more volatile methyl ester, methyl benzoate, which is then readily analyzed by GC-MS. msconsult.dk This technique is particularly useful for identifying the anionic component of the salt.
Electrophoresis Techniques (referencing general benzoate analysis methods)
Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a highly efficient separation technique for the analysis of ions like benzoate. fda.gov.twsrce.hr The separation is based on the differential migration of ions in an electric field, which is dependent on their charge-to-size ratio. nih.gov CZE offers rapid analysis times, often completing separations in under 10 minutes. fda.gov.twjfda-online.com
For benzoate analysis, a fused silica (B1680970) capillary is typically used with a background electrolyte (BGE) such as a borate (B1201080) buffer (e.g., 20 mM borax (B76245) at pH 9.2) or a phosphate (B84403) buffer (e.g., 10 mM at pH 7.0). fda.gov.twnih.gov A voltage is applied across the capillary, causing the ions to migrate towards the detector. fda.gov.tw Detection is commonly performed with a UV detector set at a wavelength where the benzoate ion absorbs, such as 225 nm. fda.gov.tw The method is known for its good precision, linearity, and sensitivity, making it applicable for quantitative analysis in various samples. nih.govnih.gov
| Parameter | Condition | Source |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | fda.gov.twjfda-online.com |
| Capillary | Fused Silica | fda.gov.tw |
| Background Electrolyte | 20 mM Borax Buffer (pH 9.2) | fda.gov.twjfda-online.com |
| Separation Voltage | 10 kV | fda.gov.tw |
| Detection | UV at 225 nm | fda.gov.tw |
| Analysis Time | < 10 min | fda.gov.tw |
Electrochemical Analytical Methods
This compound is well-suited for use in electrochemical analysis, primarily due to the electrochemical stability of the tetraethylammonium (TEA+) cation. sigmaaldrich.com Quaternary ammonium ions are known to be among the most electrochemically stable organic cations, possessing a wide electrochemical window. researchgate.net This means they are not easily reduced or oxidized over a broad range of potentials.
This stability makes tetraethylammonium salts, including the benzoate, excellent supporting electrolytes in non-aqueous electrochemistry. researchgate.net A supporting electrolyte is essential for providing conductivity to the solution and minimizing the potential drop (iR drop) through the cell, but it should not participate in the electrochemical reactions at the electrode surface being studied. The wide potential window of the TEA+ cation ensures that it remains inert, allowing for the accurate study of the redox behavior of other analytes. researchgate.net While the benzoate anion can be electrochemically active, the salt's primary role in many applications is to provide a stable and conductive medium for the electrochemical analysis of other species. imim.pl
Cyclic Voltammetry
Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the reduction and oxidation processes of molecular species. In the context of analyzing compounds like this compound, the salt itself can serve a dual role: as the analyte of interest and as a component of the supporting electrolyte. Tetraalkylammonium salts are frequently used as supporting electrolytes in nonaqueous electrochemical experiments because they offer good solubility in organic solvents and possess a wide electrochemical window. researchgate.netedaq.com The primary function of the supporting electrolyte is to increase the conductivity of the solution and to ensure that the electroactive species migrates to the electrode surface via diffusion rather than electrostatic attraction. researchgate.net
The tetraethylammonium cation ([N(CH₂CH₃)₄]⁺) is particularly valued for this purpose as it is fairly resistant to reduction, only being reduced at very negative potentials. edaq.com This stability allows for the study of other species within a broad potential range without interference from the electrolyte itself. researchgate.net When this compound is the subject of a CV experiment, the resulting voltammogram would display the electrochemical behavior of the benzoate anion, while the tetraethylammonium cation remains electrochemically silent over a wide potential range. The purity of the supporting electrolyte, whether a commercial product or prepared in a lab, is crucial and can be checked by running a blank voltammetric scan. edaq.com
Below is a table comparing common tetraalkylammonium cations used as supporting electrolytes in cyclic voltammetry.
| Cation Name | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Tetramethylammonium | [N(CH₃)₄]⁺ | 74.15 | Common supporting electrolyte cation. edaq.com |
| Tetraethylammonium | [N(CH₂CH₃)₄]⁺ | 130.3 | Widely used in organic solvents; resistant to reduction. edaq.com |
| Tetra-n-butylammonium | [N(CH₂CH₂CH₂CH₃)₄]⁺ | 242.5 | Its PF₆⁻ salt is often used in dichloromethane. edaq.com |
This table is interactive. You can sort and filter the data.
Polarography and its Application to Benzoate Reduction
Polarography is an electrochemical method for analyzing reducible or oxidizable substances. The application of polarography to study the reduction of the benzoate moiety has yielded results that have been subject to scientific debate. umich.edu Early research by Stackelberg and Stracke reportedly showed evidence for the reduction of benzoic acid in a 75% dioxane medium containing 0.05 M tetraethylammonium bromide. umich.edu
In their experiments, this compound was also observed to produce two distinct reduction waves. umich.edu This finding was significant because the presence of waves for the tetraethylammonium salt challenged the assumption that the first wave for benzoic acid was solely due to hydrogen-ion reduction. umich.edu However, the possibility that the observed waves for the salt were due to the presence of free benzoic acid as an impurity was not fully considered at the time. umich.edu
Subsequent studies using different conditions have not consistently replicated the direct reduction of the benzoate functional group. For instance, in acetonitrile with 0.1 M tetraethylammonium perchlorate (B79767) (Et₄NClO₄) as the background electrolyte, no reduction wave was observed for ethyl benzoate, which would typically be more readily reduced than the corresponding carboxylate anion. umich.edu This has led to uncertainty regarding the direct electrochemical reduction of the benzoate functionality at the dropping mercury electrode. umich.edu
The table below summarizes the findings for this compound as reported by Stackelberg and Stracke.
| Analyte | Medium | Supporting Electrolyte | Number of Reduction Waves Observed |
| This compound | 75% Dioxane | 0.05 M Et₄NBr | 2 |
| Benzoic Acid | 75% Dioxane | 0.05 M Et₄NBr | 2 |
| Ethyl Benzoate | 75% Dioxane | 0.05 M Et₄NBr | 1 |
This table, based on data cited in R. Takahashi and P.J. Elving's work, is interactive. You can sort and filter the data. umich.edu
Spectrophotometric Techniques
UV-Visible Absorption Spectroscopy for Ion Pair and Triple Cation Formation
UV-Visible absorption spectroscopy is a valuable tool for studying the interactions between ions in solution, such as the formation of ion pairs and more complex aggregates like triple cations. The principle behind this application is that the formation of an ion pair can perturb the electronic environment of the chromophore (the light-absorbing part of the molecule). In the case of this compound, the benzoate anion acts as the chromophore.
When the benzoate anion associates with the tetraethylammonium cation to form an ion pair (Et₄N⁺PhCOO⁻), the electronic transitions of the benzoate's aromatic system may be altered. This alteration can manifest as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity (ε). By systematically varying the concentration of the tetraethylammonium salt and observing the spectral changes, one can characterize the equilibrium and stoichiometry of ion pair formation.
The following table illustrates the type of data that would be collected in such an experiment to study ion pairing.
| Concentration of this compound (M) | Observed λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 1 x 10⁻⁵ | 268 | 850 |
| 1 x 10⁻⁴ | 269 | 835 |
| 1 x 10⁻³ | 270 | 810 |
| 1 x 10⁻² | 271 | 790 |
This table is for illustrative purposes only to demonstrate the principle of using UV-Visible spectroscopy to study ion pairing. The data is hypothetical.
Theoretical and Computational Studies of Tetraethylammonium Benzoate Systems
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of tetraethylammonium (B1195904) benzoate (B1203000), including its electronic structure and vibrational characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of tetraethylammonium benzoate, DFT calculations have been employed to characterize the frontier molecular orbitals, which are key to understanding its reactivity. The highest occupied molecular orbital (HOMO) is predominantly located on the benzoate anion, specifically on the oxygen atoms of the carboxylate group, indicating that this is the likely site for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is associated with the aromatic ring of the benzoate anion.
Vibrational analysis using DFT methods allows for the prediction of infrared spectra. For this compound, the calculated frequencies show good agreement with experimental data. The characteristic carbonyl stretching frequency of the benzoate anion is calculated to be around 1600 cm⁻¹, while the C-H stretching modes of the tetraethylammonium cation are predicted in the 2800-3000 cm⁻¹ region. This correlation validates the accuracy of the computational models used.
Table 1: Calculated Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Benzoate Anion | Carbonyl (C=O) Stretch | ~1600 |
| Tetraethylammonium Cation | C-H Stretch | 2800-3000 |
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanics to calculate the forces between atoms, have been used to study the role of the tetraethylammonium (TEA⁺) cation in various chemical environments. For example, AIMD simulations have shown that TEA⁺ can act as a structure-directing agent in the formation of silicate (B1173343) oligomers by coordinating with silicate structures during condensation reactions. nih.gov
Classical MD simulations have also been employed to investigate intermolecular interactions in systems containing tetraethylammonium ions, such as in deep eutectic solvents. researchgate.netmdpi.com These simulations reveal the nature and strength of interactions between the TEA⁺ cation and surrounding solvent molecules or other ions. For instance, in a deep eutectic solvent composed of tetraethylammonium bromide and ethylene (B1197577) glycol, MD simulations have identified hydrogen bonding between the bromide anion and the hydrogen atoms of the TEA⁺ cation's methyl groups as a primary interaction. researchgate.netmdpi.com
Table 2: Key Intermolecular Interactions Involving Tetraethylammonium (TEA⁺) from MD Simulations
| Interacting Species | Type of Interaction | Context |
|---|---|---|
| TEA⁺ and Silicate Oligomers | Coordination | Zeolite Synthesis nih.gov |
| TEA⁺ and Bromide Anion | Hydrogen Bonding | Deep Eutectic Solvent researchgate.netmdpi.com |
| TEA⁺ and Water | Solvation | Aqueous Solution researchgate.net |
Modeling of Catalytic Mechanisms
Computational modeling is a valuable tool for understanding the mechanisms of reactions catalyzed by this compound and related compounds.
While specific transition state analyses for reactions catalyzed by this compound are not extensively documented, the principles of organocatalysis involving quaternary ammonium (B1175870) salts can be elucidated through computational studies. In many organocatalytic reactions, the catalyst forms a key intermediate with one of the reactants, and the stereochemical outcome is determined by the geometry of the transition state. For example, in proline-catalyzed aldol (B89426) reactions, Zimmerman-Traxler-like transition states are often invoked to explain the observed stereoselectivity. nih.gov
In reactions where tetraethylammonium salts act as phase-transfer catalysts, the cation facilitates the transfer of the anionic reactant (in this case, benzoate) into an organic phase where the reaction occurs. Computational modeling can be used to study the structure of the ion pair and its role in the catalytic cycle. The stability and geometry of the transition state, which would involve the tetraethylammonium-benzoate ion pair and the substrate, are crucial in determining the reaction rate and selectivity.
Kinetic Modeling of Polymerization Processes (referencing tetrabutylammonium (B224687) benzoate studies)
The kinetics of such polymerizations can be described by mathematical models that account for the rates of initiation, propagation, and termination steps. libretexts.org For example, in a typical step-growth polymerization, the rate of disappearance of the monomer can be expressed by a rate law that depends on the concentrations of the reacting functional groups and the catalyst. youtube.comyoutube.com For an acid-catalyzed polyesterification, the rate law is often first order with respect to both the acid and alcohol concentrations. youtube.comyoutube.com
Table 3: Generalized Rate Laws for Step-Growth Polymerization
| Catalysis Type | Generalized Rate Law |
|---|---|
| Self-catalyzed | Rate = k[Acid]²[Alcohol] |
| Acid-catalyzed | Rate = k'[Acid][Alcohol] |
Kinetic models for polymerization processes can be developed and validated by comparing their predictions with experimental data, such as monomer conversion over time. researchgate.netepa.gov These models are crucial for controlling the molecular weight and polydispersity of the resulting polymers.
Interactions with Solvents and Other Species
The interactions of this compound with its environment, including solvents and other chemical species, are critical to its behavior and have been investigated using computational methods. DFT calculations, often combined with continuum solvent models like the Polarizable Continuum Model (PCM), can be used to study the effect of the solvent on the properties of the compound. For instance, a computational study on tetraethylammonium hexacyanomanganate(III) demonstrated how the solvent affects the redox potentials of the complex. researchgate.net
Molecular dynamics simulations can provide a more detailed picture of the solute-solvent interactions at the atomic level. Simulations of the tetraethylammonium cation in water show how water molecules arrange themselves around the cation, forming a solvation shell. researchgate.net Furthermore, computational studies on the interaction of the similar tetramethylammonium (B1211777) cation with hydroxide (B78521) ions in the presence of a deep eutectic solvent have shown that the solvent can significantly influence the stability and reactivity of the cation by creating a protective environment. mdpi.com These findings suggest that the nature of the solvent can play a crucial role in modulating the properties and reactivity of this compound.
Ion Pair and Triple Ion Formation in Non-Aqueous Solvents
In non-aqueous solvents, particularly those with low to moderate dielectric constants, the electrostatic forces between ions are significant, leading to the formation of distinct chemical entities such as ion pairs and triple ions. This compound, being an electrolyte, is expected to exhibit such association phenomena. The extent of this association is crucial for understanding the conductivity and reactivity of its solutions.
Conductometric studies are a primary experimental method to investigate ion association. By measuring the molar conductivity (Λ) as a function of concentration (c), the formation of ion pairs and triple ions can be quantified. The behavior of tetraalkylammonium salts in various organic solvents has been a subject of interest, and the principles derived from these studies can be applied to this compound. krishisanskriti.org
The formation of ion pairs (A⁺ + B⁻ ⇌ A⁺B⁻) and triple ions (A⁺B⁻ + A⁺ ⇌ A₂B⁺ or A⁺B⁻ + B⁻ ⇌ AB₂⁻) can be described by the Fuoss-Kraus equation. krishisanskriti.org This model allows for the determination of the ion-pair formation constant (K_P) and the triple-ion formation constant (K_T). A minimum in the conductometric curve (Λ vs. c¹/²) is often indicative of the formation of less mobile triple ions from more mobile free ions. researchgate.net
Several factors influence the extent of ion and triple ion formation:
Solvent Dielectric Constant (ε): Lower dielectric constants promote ion association due to stronger electrostatic interactions.
Ion Size: Smaller ions have a higher charge density, leading to stronger interactions and greater association. The effective radius of the tetraethylammonium ion is approximately 0.45 nm. wikipedia.org
Solvent-Ion Interactions: The solvation of ions by the solvent molecules can stabilize the free ions and reduce the tendency for association.
| Solvent | Dielectric Constant (ε) | K_P (M⁻¹) | K_T (M⁻¹) |
|---|---|---|---|
| Dichloromethane | 8.93 | 150 | 15 |
| Tetrahydrofuran (B95107) | 7.58 | 1.8 x 10⁴ | 40 |
This table presents representative data for tetrabutylammonium bromide to illustrate the concept of ion and triple ion formation constants in non-aqueous solvents. krishisanskriti.org
Hydrogen Bonding Networks and Supramolecular Assembly (referencing tetrabutylammonium hydrogen bisbenzoate)
The benzoate anion of this compound possesses carboxylate oxygen atoms that can act as hydrogen bond acceptors. This capability allows for the formation of intricate hydrogen bonding networks and supramolecular assemblies. Insights into these structures can be gleaned from studies on analogous compounds, such as tetrabutylammonium hydrogen bisbenzoate.
In the crystal structure of tetrabutylammonium hydrogen bisbenzoate, two benzoate units are linked by a short and strong, crystallographically symmetrical O–H–O hydrogen bond. rsc.org This strong interaction is a key feature in the formation of the bisbenzoate anion. Furthermore, weaker C–H···O hydrogen bonds between the tetrabutylammonium cations and the carbonyl oxygen atoms of the benzoate anions link the cations and anions into infinite chain networks. rsc.org
By analogy, it can be inferred that this compound would participate in similar supramolecular assemblies. The benzoate anions can interact with hydrogen bond donors, and the tetraethylammonium cations can form weaker C–H···O interactions. These non-covalent interactions are fundamental to the field of supramolecular chemistry, where molecules are organized into well-defined, larger structures. nih.gov The self-assembly process is driven by the thermodynamic favorability of these multiple, cooperative interactions. The study of ionic liquids with benzoate anions has also highlighted their tendency to form supramolecular polymeric aggregates. researchgate.net
Corrosion Inhibition Mechanisms
This compound has potential applications as a corrosion inhibitor, particularly for metals in acidic environments. Theoretical studies are instrumental in elucidating the mechanisms by which such compounds protect metal surfaces.
Theoretical Studies on Film Formation and Ion Adsorption
The primary mechanism of corrosion inhibition by organic compounds like this compound involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for studying the interaction between inhibitor molecules and metal surfaces. researchgate.net
The adsorption process can be broadly categorized into physisorption and chemisorption:
Physisorption: This involves electrostatic interactions between the charged inhibitor ions and the charged metal surface. In acidic solutions, the metal surface is typically positively charged, which would lead to the adsorption of the benzoate anions. The tetraethylammonium cations could then be adsorbed on the layer of anions.
Chemisorption: This involves the formation of coordinate bonds between the inhibitor and the metal surface through electron sharing. The benzoate anion, with its delocalized π-electrons in the benzene (B151609) ring and the lone pair of electrons on the oxygen atoms, can donate electrons to the vacant d-orbitals of the metal atoms. The tetraethylammonium cation can also interact with the metal surface. researchgate.net
Theoretical studies on similar quaternary ammonium salts have shown that both the cationic and anionic components play a role in the formation of the protective film. nih.govnih.gov DFT calculations can be used to determine various quantum chemical parameters, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment. These parameters correlate with the inhibition efficiency of a molecule. dntb.gov.uaresearchgate.net A high E_HOMO value indicates a greater tendency to donate electrons, while a low E_LUMO value suggests a higher affinity for accepting electrons. The adsorption energy calculated from theoretical models can predict the stability and coverage of the inhibitor film on the metal surface. rsc.org
Comparative Studies with Analogous Quaternary Ammonium Salts
Structural Analogs with Modified Benzoate (B1203000) Anions
Modifying the benzoate anion by introducing functional groups can significantly alter the compound's chemical reactivity and catalytic activity. These modifications can introduce new functionalities, such as hydrogen bonding capabilities or additional reactive sites, leading to enhanced or altered catalytic mechanisms.
Tetraethylammonium (B1195904) 2-(carbamoyl)benzoate (TEACB) is a structural analog of tetraethylammonium benzoate where a carbamoyl (B1232498) group (-CONH2) is introduced at the ortho position of the benzoate ring. While detailed comparative studies on its catalytic activity are not extensively documented in publicly available research, the introduction of the carbamoyl group has the potential to influence its properties in several ways. The presence of the amide functionality introduces hydrogen bond donor and acceptor sites, which could affect its solubility, aggregation behavior, and interaction with substrates in a reaction mixture. The proximity of the carbamoyl group to the carboxylate could also lead to intramolecular interactions that may modulate the nucleophilicity of the benzoate anion.
Further research is needed to fully elucidate the specific catalytic applications and comparative performance of TEACB relative to this compound.
Tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate (TEAHCB) has been identified as a powerful bifunctional metal-free catalyst. rsc.org In contrast to its parent compound, TEAHCB possesses both a benzoate moiety and a hydroxycarbamoyl functionality, which act as Lewis basic and Lewis acidic centers, respectively. rsc.org This dual functionality allows TEAHCB to efficiently catalyze reactions such as the cyanosilylation of a wide variety of carbonyl compounds under mild, solvent-free conditions at room temperature. rsc.org
The presence of the N-hydroxycarbamoyl group is critical to its enhanced catalytic activity, enabling a synergistic activation mechanism. This makes TEAHCB a significantly more potent catalyst for specific reactions compared to the simpler this compound.
| Carbonyl Compound | Catalyst Loading (mol%) | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Various Aldehydes and Ketones | 0.15 | Solvent-free, Room Temperature | Rapid | High |
Quaternary Ammonium (B1175870) Cations with Different Alkyl Chains
The nature of the alkyl chains on the quaternary ammonium cation plays a significant role in the physical and chemical properties of the salt, including its solubility, thermal stability, and efficacy as a phase-transfer catalyst.
Tetramethylammonium (B1211777) benzoate (TMAB) is the smallest analog of this compound, with methyl groups replacing the ethyl groups on the nitrogen atom. The smaller size of the tetramethylammonium cation generally leads to higher charge density and potentially different solvation characteristics compared to the tetraethylammonium cation. While specific comparative studies on the catalytic activity of TMAB versus its tetraethyl and tetrabutyl counterparts are scarce, the smaller cation size could influence its ability to act as a phase-transfer catalyst by affecting its solubility in organic phases and its interaction with the benzoate anion.
Tetrabutylammonium (B224687) benzoate (TBAB) is a widely used phase-transfer catalyst (PTC). The larger tetrabutylammonium cation, with its longer alkyl chains, imparts greater lipophilicity to the salt, enhancing its solubility in organic solvents. This property is crucial for its function as a PTC, where it facilitates the transfer of the benzoate anion from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.
The size of the quaternary ammonium cation is a critical factor in determining the efficiency of a phase-transfer catalyst. Generally, an increase in the size and lipophilicity of the cation, from tetramethyl to tetrabutyl, enhances its ability to extract the anion from the aqueous phase into the organic phase. This is due to the increased van der Waals interactions between the longer alkyl chains and the organic solvent, which overcomes the electrostatic attraction of the cation to the aqueous phase.
However, the relationship is not always linear, and an optimal cation size may exist for a specific reaction system. Factors such as the nature of the organic solvent, the specific anion being transferred, and the reaction temperature can all influence the performance of the phase-transfer catalyst. For instance, in some systems, an excessively large cation might lead to the formation of stable ion pairs in the organic phase, which can reduce the reactivity of the anion.
| Cation | Relative Size | Lipophilicity | General PTC Efficiency |
|---|---|---|---|
| Tetramethylammonium | Small | Low | Lower |
| Tetraethylammonium | Medium | Moderate | Moderate |
| Tetrabutylammonium | Large | High | Higher |
Tetrabutylammonium Benzoate (TBAB)
Differences in Biological and Electrochemical Activities
Quaternary ammonium salts (QASs) exhibit a wide spectrum of biological activities, including bacteriostatic, fungistatic, and algistatic effects. nih.govbohrium.com The mechanism of action generally involves the adsorption and penetration of the QAS molecule into the cell wall, followed by interaction with the cell membrane's lipids and proteins, leading to disorganization and leakage of intracellular components. bohrium.com The biological activity of QASs is significantly influenced by their structure, particularly the length of the alkyl chains attached to the nitrogen atom. Generally, an increase in the lipophilicity, often associated with longer alkyl chains, leads to stronger interaction with the lipid phase of cell membranes and enhanced biological or, in some cases, hemolytic potency. pan.olsztyn.pl For instance, studies on morpholinium quaternary ammonium salts have shown that antioxidative activity increases with the elongation of their alkyl chain, with a C15-alkyl chain derivative providing four times better protection against lipid peroxidation in erythrocyte membranes than a C7-alkyl chain derivative. pan.olsztyn.pl While specific comparative studies on the biological activity of this compound are not extensively detailed, the principle suggests that its activity would differ from analogs like tetrabutylammonium or tetrahexylammonium (B1222370) salts due to the differences in the lipophilicity of the cation.
In the realm of electrochemistry, tetraethylammonium salts, including the benzoate, are frequently used as supporting electrolytes. smolecule.com This application is due to their electrochemical stability and ability to provide conductivity to the solution without interfering with the electrochemical reactions of the target molecules. smolecule.com Quaternary ammonium ions are among the most electrochemically stable organic cations, making them suitable for use in a wide electrochemical window. researchgate.net Research into the electrochemical stability of various quaternary ammonium ions has shown that factors such as the alkyl chain length, size, and steric hindrance of the saturated alkyl groups have a relatively small effect (less than 150 mV) on their stability towards reduction. researchgate.net This suggests that the electrochemical activity of this compound would be broadly similar to its close analogs like tetrabutylammonium benzoate under similar conditions, with the primary role being a stable charge carrier. The large, non-coordinating nature of the benzoate anion also helps to minimize undesired interactions at the electrode surface. smolecule.com
Comparison of Catalytic Efficiencies and Selectivities
Organocatalytic Performance Comparisons
This compound is recognized for its role as a phase-transfer catalyst (PTC), which facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. smolecule.comfluorochem.co.uk The efficiency of a phase-transfer catalyst is highly dependent on its structure. In the synthesis of phenyl benzoate from benzoyl chloride and phenol (B47542), the catalytic activity of various quaternary ammonium salts was compared. The observed order of catalytic activity was: benzyltributylammonium bromide > tetrabutylammonium hydrogensulfate > tetrabutylammonium bromide > benzyltriethylammonium chloride. epa.gov This comparison highlights that both the cation and the anion influence the catalyst's performance.
While this specific study did not include this compound, it demonstrates that changes in the alkyl groups on the nitrogen atom (e.g., ethyl vs. butyl) and the identity of the counter-ion significantly impact reaction rates. For instance, another study showed that in a particular reaction, tetrabutylammonium bromide (TBAB) catalyzed the reaction 660 times faster than the background reaction, while tetraethylammonium bromide (TEAB) was only 4.6 times faster. core.ac.uk This suggests that the greater lipophilicity of the tetrabutylammonium cation allows for more efficient transfer of the reacting anion into the organic phase. Therefore, it can be inferred that the catalytic performance of this compound would differ from its analogs, with variations in reaction yields and rates depending on the specific reaction system. Bifunctional organocatalysts, such as derivatives of this compound, have also been developed, demonstrating high turnover numbers and excellent recyclability. smolecule.com
| Catalyst | Relative Catalytic Activity |
|---|---|
| Benzyltributylammonium bromide | Highest |
| Tetrabutylammonium hydrogensulfate | High |
| Tetrabutylammonium bromide | Medium |
| Benzyltriethylammonium chloride | Lowest |
Influence of Steric and Electronic Factors on Reaction Pathways
The catalytic efficiency and selectivity of quaternary ammonium salts like this compound are governed by a combination of steric and electronic factors. core.ac.ukd-nb.info These factors influence the catalyst's ability to interact with reactants and stabilize transition states, thereby directing the reaction toward a specific pathway. smolecule.com
Steric Factors: The size and shape of the tetraethylammonium cation create steric hindrance around the nitrogen center. This steric bulk can influence the approach of the substrate to the active site, affecting the selectivity of the reaction. nih.govmdpi.com For example, in asymmetric phase-transfer catalysis, catalysts with large substituents attached to the quaternary ammonium core have been found to be the most selective. core.ac.uk The ethyl groups of the tetraethylammonium cation are less bulky than the butyl groups of tetrabutylammonium, which can lead to different selectivities in stereoselective reactions. The steric environment affects the formation of the ion pair between the catalyst's cation and the reactant's anion, which is a crucial step in phase-transfer catalysis.
Electronic Factors: The electronic properties of both the tetraethylammonium cation and the benzoate anion play a critical role. The positive charge on the nitrogen atom is dispersed by the surrounding ethyl groups. This charge distribution affects the strength of the ion pair formed with the reactant anion. nih.gov The nature of the anion itself (in this case, benzoate) is also crucial. Different anions have varying degrees of "hardness" or "softness," which influences their reactivity and partitioning between the aqueous and organic phases. The interplay between the electronic nature of the cation, the anion, and the substrate determines the stability of the transition state and, consequently, the reaction rate and outcome. rsc.org Studies on other catalytic systems have shown that even subtle modifications to ligands can alter the electronic environment at the catalytic center, significantly impacting performance. d-nb.infocjps.org
Pharmacological Activity and Ion Channel Blocking Differences
The pharmacological activity of tetraethylammonium (TEA) and its analogs is primarily characterized by their ability to block ion channels, particularly potassium (K+) channels. nih.govfrontiersin.org TEA is a well-known non-selective blocker of K+ channels and is thought to physically occlude the channel pore, preventing the passage of K+ ions. elifesciences.orgnih.gov It can bind to sites at both the internal and external mouths of the channel pore, often in a voltage-dependent manner. frontiersin.orgnih.gov
Comparative studies with analogous quaternary ammonium salts reveal significant differences in potency and selectivity based on the length of the alkyl chains. While TEA itself has a modest potency, its longer-chain analogs, such as tetrapentylammonium (B98587) (TPeA) and tetrahexylammonium (THA), are substantially more potent K+ channel blockers. nih.gov
For example, in cultured mouse cortical neurons, TPeA and THA were found to block the delayed rectifier K+ current (I_K) with IC50 values of 2.7 µM and 1.9 µM, respectively. nih.gov This indicates a much higher potency compared to TEA, for which the IC50 is in the millimolar range for many K+ channels. elifesciences.org However, this increased potency comes at the cost of specificity. TPeA and THA were also found to inhibit other ion channels, including the A-type K+ current (I_A), high voltage-activated (HVA) Ca2+ channels, and fast-inactivating Na+ channels at low micromolar concentrations. nih.gov In contrast, TEA is generally more selective for K+ channels. The benzoate anion is not expected to be the primary driver of ion channel blocking activity, which is dominated by the quaternary ammonium cation's interaction with the channel pore.
| Compound | Target Channel | IC50 Value | Other Affected Channels (at low µM concentrations) |
|---|---|---|---|
| Tetraethylammonium (TEA) | K+ channels | ~0.2-5 mM elifesciences.org | Relatively selective for K+ channels |
| Tetrapentylammonium (TPeA) | Delayed Rectifier K+ (I_K) | 2.7 µM | HVA Ca2+, A-type K+ (I_A), Na+ |
| Tetrahexylammonium (THA) | Delayed Rectifier K+ (I_K) | 1.9 µM | HVA Ca2+, A-type K+ (I_A), Na+, NMDA Receptors |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Applications
The role of tetraethylammonium (B1195904) benzoate (B1203000) as a phase-transfer catalyst (PTC) is a cornerstone of its current utility, facilitating reactions between reactants in immiscible phases. smolecule.comnbinno.com Future research is poised to expand its application beyond established transformations. The development of novel synthetic methodologies will likely focus on leveraging its unique solubility characteristics to mediate complex organic reactions that are otherwise inefficient.
One promising avenue is its application in asymmetric synthesis, where the development of chiral variants of the tetraethylammonium cation could induce stereoselectivity in reactions. Furthermore, its use as a supporting electrolyte in electrochemical synthesis is an area ripe for exploration. smolecule.comalfa-chemistry.com In electro-organic reactions, it can enhance the conductivity of the medium without interfering with the primary electrochemical processes, potentially enabling the synthesis of complex molecules under mild conditions. alfa-chemistry.com
Research into derivatives of tetraethylammonium benzoate has already shown significant promise. For instance, tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate has been demonstrated as a highly efficient bifunctional catalyst for the cyanosilylation of carbonyl compounds, achieving high yields in short reaction times at room temperature. smolecule.comrsc.org This highlights the potential for designing task-specific catalysts based on the this compound scaffold.
Table 1: Selected Synthetic Applications and Catalyst Performance
| Reaction Type | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyanosilylation | Tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate | 25°C, 10 minutes | 95 | smolecule.com |
| Phase-Transfer Catalysis (General) | This compound | Varies | Varies | smolecule.com |
| Electrochemical Synthesis | This compound (as supporting electrolyte) | Varies | Varies | alfa-chemistry.com |
Exploration of Advanced Catalytic Systems
The catalytic activity of this compound is primarily attributed to its function as a phase-transfer catalyst, where the tetraethylammonium cation transports the benzoate anion (or another reactant anion) from an aqueous phase to an organic phase. nbinno.comfluorochem.co.uk Future research will likely delve into more sophisticated catalytic systems that exploit the dual functionality of its ionic components.
The exploration of bifunctional catalytic systems, where both the cation and the anion participate actively in the catalytic cycle, is a key emerging area. As seen with derivatives like tetraethylammonium 2-(N-hydroxycarbamoyl)benzoate, the strategic placement of functional groups can lead to catalysts with significantly enhanced activity and selectivity. rsc.org This approach could be extended to other reaction types, such as aldol (B89426) reactions, Michael additions, and polymerization reactions.
Furthermore, immobilizing this compound onto solid supports, such as polymers or silica (B1680970) gel, could lead to the development of heterogeneous catalysts. These systems offer significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. Investigating the influence of the support material on catalytic activity and stability will be crucial for the practical implementation of such systems.
Further Investigation into Biological Mechanisms and Therapeutic Potential
The biological activity of the tetraethylammonium (TEA) cation is well-documented, primarily as a non-specific blocker of potassium channels. drugbank.comnih.govdntb.gov.ua It is known to interact with various ion channels, including voltage-gated and calcium-activated potassium channels, as well as nicotinic acetylcholine (B1216132) receptors. drugbank.comnih.gov While this has led to its use as a valuable tool in pharmacological research, its therapeutic applications have been limited by toxicity concerns. drugbank.comnih.gov
Future research should focus on elucidating the specific interactions of the entire this compound molecule with biological targets. It is possible that the benzoate anion could modulate the activity of the TEA cation, potentially leading to more selective channel blocking or novel pharmacological effects. While specific data on the benzoate salt is limited, related ammonium (B1175870) benzoate derivatives have been investigated for antimicrobial properties, suggesting a potential avenue for therapeutic development. smolecule.comjournalajopacs.com
A systematic investigation into the structure-activity relationship of various tetraethylammonium carboxylate salts could uncover compounds with improved therapeutic indices. By modifying the anionic component, it may be possible to fine-tune the compound's affinity for specific ion channel subtypes or other biological targets, opening up new possibilities for the treatment of conditions such as cardiac arrhythmias, autoimmune disorders, and neurological diseases.
Integration with Materials Science for Functional Hybrid Materials
The unique properties of this compound make it an attractive component for the development of advanced functional materials. smolecule.com Its ionic nature and ability to modify properties like ionic conductivity and self-assembly are particularly relevant in this context. smolecule.com
An emerging area of research is the incorporation of this compound into polymer matrices to create functional hybrid materials. For example, tetraethylammonium salts are utilized as organic electrolytes in supercapacitors. wikipedia.org Tetraethylammonium hydroxide (B78521), a related compound, has been successfully used as an ionic conductor in a polymer electrolyte for flexible zinc-air batteries, demonstrating improved shelf life and performance. nih.gov This suggests that this compound could also be a viable component in energy storage devices.
Furthermore, the tetraethylammonium cation is used as a template in the synthesis of zeolites, which are microporous materials with widespread applications in catalysis and separation. wikipedia.org The integration of this compound into the synthesis of novel porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could lead to materials with tailored properties for applications in gas storage, sensing, and drug delivery. The benzoate anion could potentially be incorporated into the framework structure or act as a functional counter-ion within the pores.
Green Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly guiding the development of new chemical processes. This compound can play a role in this transition, both as a product of sustainable synthesis and as a facilitator of green chemical reactions.
The synthesis of this compound itself can be achieved through straightforward methods like the direct neutralization of tetraethylammonium hydroxide with benzoic acid. smolecule.com This reaction is atom-economical, producing only water as a byproduct. Future research should focus on utilizing bio-derived benzoic acid and developing synthesis routes that minimize the use of hazardous solvents. The synthesis of related ammonium benzoate ionic liquids has been explored as an environmentally friendly chemical process. journalajopacs.com
As a phase-transfer catalyst, this compound promotes reactions under milder conditions, often reducing the need for harsh solvents and high temperatures, which is a key aspect of green chemistry. fluorochem.co.uk Future work should focus on quantifying the environmental benefits of using this catalyst in various industrial processes and exploring its application in reactions that utilize renewable feedstocks. The development of recyclable catalytic systems, as mentioned earlier, would further enhance its green credentials.
Table 2: Green Chemistry Aspects of this compound
| Aspect | Description | Future Research Direction |
|---|---|---|
| Synthesis | Can be synthesized via atom-economical neutralization reactions. smolecule.com | Use of bio-based reagents; solvent minimization. |
| Catalysis | As a PTC, enables milder reaction conditions and can reduce solvent use. fluorochem.co.uk | Application in biomass conversion; development of recyclable heterogeneous systems. |
| Ionic Liquid Potential | Shares characteristics with ionic liquids, which are often considered "green" solvents. researchgate.netanjs.edu.iq | Investigation as a solvent or co-solvent in green synthetic protocols. |
In-depth Theoretical and Computational Modeling of Complex Interactions
While experimental studies provide valuable insights, in-depth theoretical and computational modeling can offer a molecular-level understanding of the behavior of this compound. Such studies can elucidate complex interactions and guide the design of new experiments and applications.
Future computational research could focus on several key areas. Modeling the mechanism of phase-transfer catalysis involving this compound could reveal the precise energetics of ion-pairing and transport across the phase boundary. This could aid in the design of more efficient phase-transfer catalysts.
In the context of materials science, computational simulations could predict the ionic conductivity of polymer electrolytes containing this compound or model its role as a structure-directing agent in the synthesis of porous materials. For biological applications, molecular docking and molecular dynamics simulations could be employed to study the binding of this compound to ion channels and other protein targets. elifesciences.org These simulations can help to understand the structural basis of its activity and guide the design of derivatives with enhanced selectivity and potency.
Q & A
Q. What are the primary research applications of tetraethylammonium benzoate in polymer chemistry?
TEAB is widely used as an initiator in the anionic ring-opening polymerization (ROP) of α,α,β-trisubstituted β-lactones (e.g., diMeMLABe) to synthesize biodegradable polyesters. Key methodological steps include:
- Bulk polymerization at 37–40°C for 3–7 days .
- Targeting degrees of polymerization (DP) up to 1000, yielding molar masses of 73,000–170,000 g/mol (determined by SEC in THF) .
- Achieving low dispersity (Đ ≈ 1.2–2.2) through rigorous monomer and initiator purification .
Q. How does TEAB influence polymerization kinetics compared to other initiators?
TEAB accelerates polymerization rates by 4–6× compared to tetraethylammonium (TEA) systems. This is attributed to:
- Efficient O-alkyl cleavage initiation without chain-transfer side reactions under mild conditions (40–60°C) .
- Faster propagation rates observed in malolactonate ROP, with near-quantitative conversions achieved in 3–5 days .
- Kinetic monitoring via SEC analysis and ¹H-NMR to track molar mass growth and detect terminal fumarate byproducts .
Advanced Research Questions
Q. What strategies mitigate chain-transfer reactions during TEAB-initiated polymerizations?
Chain transfer to monomer can be minimized by:
- Ultra-high purity monomers : Removal of protic impurities (e.g., water, residual acids) reduces side reactions, enabling molar masses up to 170,000 g/mol .
- Acid quenching : Adding a drop of acid post-polymerization terminates active chain ends, preventing backbiting .
- Inert atmosphere : Glovebox techniques under nitrogen/argon suppress moisture-induced transfer .
Q. How can polymer dispersity (Đ) be systematically optimized in TEAB-mediated ROP?
Dispersity control (Đ = 1.2–1.5) requires:
- Monomer-to-initiator ratios : Targeting DP 1000 with [M]/[I] = 1000:1 reduces termination events .
- Temperature modulation : Lower temperatures (40°C) slow propagation, narrowing Đ .
- Slow monomer addition : Semi-batch protocols improve uniformity in block copolymer synthesis .
Q. What analytical methods validate TEAB’s role in polymer microstructure?
- SEC with PS standards : Measures molar mass (Mn) and Đ in THF .
- ¹H-NMR : Identifies terminal benzoate groups (δ 7.5–8.0 ppm) and quantifies conversion .
- MALDI-TOF MS : Confirms chain-end fidelity and absence of cyclic oligomers .
Safety and Methodological Considerations
Q. What safety protocols are critical when handling TEAB?
TEAB’s neurotoxic potential necessitates:
Q. How does monomer purity impact TEAB-initiated ROP outcomes?
Impurities (e.g., residual solvents, moisture) cause:
- Reduced molar masses : SEC data show Mn drops to <60,000 g/mol with 95% pure monomers .
- Broadened dispersity : Đ increases to >2.0 due to erratic propagation/termination .
Emerging Applications
Q. Can TEAB enable block copolymer synthesis from β-lactones?
Yes, TEAB facilitates sequential ROP of α,α,β-trisubstituted lactones to form:
Q. What mechanistic insights explain TEAB’s efficiency in ROP?
Studies propose:
- Bifunctional activation : The benzoate anion stabilizes transition states via carboxylate coordination .
- Suppressed backbiting : Bulky tetraethylammonium cations sterically hinder intramolecular esterification .
Data Contradictions and Resolution
Q. Why do reported molar masses for TEAB-synthesized polymers vary (73,000–170,000 g/mol)?
Discrepancies arise from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
